molecular formula C8H9IO2 B029183 1-Iodo-3,5-dimethoxybenzene CAS No. 25245-27-6

1-Iodo-3,5-dimethoxybenzene

Cat. No.: B029183
CAS No.: 25245-27-6
M. Wt: 264.06 g/mol
InChI Key: MMOMUEFLZAHIAZ-UHFFFAOYSA-N
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Description

1-Iodo-3,5-dimethoxybenzene (CAS 25245-27-6) is an iodinated aromatic compound of high value in synthetic organic chemistry. It serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, for constructing complex biaryl and other molecular architectures. The compound is characterized as a light yellow to light brown solid with a molecular formula of C8H9IO2 and a molecular weight of 264.06 g/mol . Key physical properties include a melting point of 76.5°C and a boiling point of approximately 304.2°C . It has a density of 1.7±0.1 g/cm³ and is soluble in common organic solvents like Ethyl Acetate and Methanol . For optimal stability, it is recommended to store this compound in a dark place, sealed and dry, at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-iodo-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOMUEFLZAHIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348703
Record name 1-iodo-3,5-dimethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25245-27-6
Record name 1-iodo-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-Iodo-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Meta-Functionalized Building Block for Resveratrol Analogs and Polyketide Mimetics

Executive Summary

1-Iodo-3,5-dimethoxybenzene (CAS 25245-27-6) represents a critical aromatic scaffold in medicinal chemistry, particularly for the synthesis of stilbenoids (e.g., Pterostilbene, Resveratrol) and functionalized biaryls.[1][2] Unlike its 4-iodo isomer, which is easily accessible via direct electrophilic substitution, the 1-iodo-3,5-dimethoxy motif places the iodine atom meta to two electron-donating methoxy groups. This unique substitution pattern makes it indispensable for introducing the 3,5-dimethoxyphenyl moiety—a pharmacophore frequently associated with tubulin inhibition, antioxidant activity, and sirtuin activation—into complex molecular architectures.

This guide details the synthesis, reactivity, and application of this building block, emphasizing the specific challenges of accessing the "meta" position and the protocols required for high-yield cross-coupling.

Part 1: Chemical Profile & Identification
PropertySpecification
CAS Number 25245-27-6
IUPAC Name 1-Iodo-3,5-dimethoxybenzene
Synonyms 3,5-Dimethoxyiodobenzene; 5-Iodo-1,3-dimethoxybenzene
Molecular Formula C₈H₉IO₂
Molecular Weight 264.06 g/mol
Appearance Colorless to pale yellow crystalline solid
Melting Point 76.5 °C (recrystallized from methanol)
Solubility Soluble in DCM, THF, Et₂O, EtOAc; Insoluble in water
Storage 2–8°C, Protect from light (Light sensitive)
SMILES COC1=CC(I)=CC(OC)=C1
Part 2: Synthesis & Mechanistic Insight
The "Meta" Challenge

A common pitfall for researchers is attempting to synthesize CAS 25245-27-6 via direct iodination of 1,3-dimethoxybenzene.

  • Direct Electrophilic Substitution (EAS): The methoxy groups are ortho/para directors. Treating 1,3-dimethoxybenzene with I₂/oxidant predominantly yields 4-iodo-1,3-dimethoxybenzene (iodine between the methoxy and proton, or para to one methoxy) or 4,6-diiodo-1,3-dimethoxybenzene .

  • The Solution: To achieve the 1-iodo-3,5-substitution pattern (where iodine is meta to both methoxy groups), one must utilize a sequence that relies on functional group interconversion rather than direct EAS. The standard field-proven route is the Sandmeyer Reaction starting from 3,5-dimethoxyaniline.

Validated Synthetic Pathway (Sandmeyer Route)

This protocol avoids the regioselectivity issues of direct iodination.

SynthesisPath Start 3,5-Dimethoxyaniline (Precursor) Step1 Diazotization (NaNO2, HCl, <0°C) Start->Step1 Inter Diazonium Salt [Ar-N2]+ Cl- Step1->Inter Formation of electrophile Step2 Iodination (KI, RT) Inter->Step2 Nucleophilic Displacement Product 1-Iodo-3,5-dimethoxybenzene (Target) Step2->Product N2 gas evolution

Figure 1: The Sandmeyer route ensures the iodine is installed exactly at the amine position, preserving the meta-substitution pattern.

Part 3: Experimental Protocols
Protocol A: Synthesis from 3,5-Dimethoxyaniline

Rationale: This method uses a radical-nucleophilic aromatic substitution mechanism (Sandmeyer) to install the iodine.

Reagents:

  • 3,5-Dimethoxyaniline (15.3 g, 100 mmol)[3]

  • HCl (12 M, 100 mL)[3]

  • Sodium Nitrite (NaNO₂, 8.4 g, 120 mmol)[3]

  • Potassium Iodide (KI, 83 g, 500 mmol)[3]

Step-by-Step Methodology:

  • Diazotization: In a 500 mL 3-neck flask, combine 12 M HCl and crushed ice (100 g). Cool to -10°C using a dry ice/acetone bath.

  • Add 3,5-dimethoxyaniline slowly with vigorous mechanical stirring. Ensure the amine salt precipitates as a fine suspension.

  • Add NaNO₂ (dissolved in 40 mL water) dropwise, maintaining the internal temperature between -10°C and -5°C. Stir for 1 hour at 0°C to ensure complete formation of the diazonium salt.

  • Iodination: Dissolve KI in 200 mL water in a separate beaker. Slowly pour the cold diazonium solution into the stirring KI solution at room temperature. Note: Vigorous evolution of nitrogen gas will occur.

  • Work-up: Stir for 2 hours. Extract the dark mixture with diethyl ether (4 x 200 mL). Wash the combined organics with saturated sodium thiosulfate (to remove excess iodine), water, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Petroleum ether/EtOAc 95:5) to yield the product as a colorless solid (Yield ~60-66%).[3]

Protocol B: Lithium-Halogen Exchange (Preparation of Nucleophile)

Rationale: The iodine atom is highly labile toward lithium exchange, generating a potent nucleophile (3,5-dimethoxyphenyllithium) for adding to carbonyls.

  • Dissolve 1-iodo-3,5-dimethoxybenzene (1.0 equiv) in anhydrous THF under Argon.

  • Cool to -78°C .

  • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.

  • Stir for 30–60 mins at -78°C. The resulting species is 3,5-dimethoxyphenyllithium.

  • Application: Quench with an electrophile (e.g., DMF to make the aldehyde, or B(OMe)₃ to make the boronic acid).

Part 4: Reactivity & Applications Map

This building block acts as the "A-ring" donor in the synthesis of Resveratrol and Pterostilbene analogs. Its reactivity is defined by the labile C-I bond and the electron-rich nature of the ring.

ReactivityMap Core 1-Iodo-3,5-dimethoxybenzene (CAS 25245-27-6) Suzuki Suzuki-Miyaura Coupling (Pd cat., Boronic Acid) Core->Suzuki + Ar-B(OH)2 Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation + Electrophile Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) Core->Sonogashira + Terminal Alkyne Stilbenes Stilbenoids (e.g., Pterostilbene analogs) Suzuki->Stilbenes C-C Bond Formation BoronicAcid 3,5-Dimethoxyphenyl boronic acid Lithiation->BoronicAcid Quench w/ B(OMe)3 Alkynes Functionalized Alkynes (Molecular Wires) Sonogashira->Alkynes C-C Bond Formation

Figure 2: The divergent reactivity profile allows access to boronic acids (for Suzuki) or direct coupling to stilbene scaffolds.

Case Study: Synthesis of Pterostilbene Analogs

Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) exhibits superior bioavailability compared to resveratrol.

  • Workflow: 1-Iodo-3,5-dimethoxybenzene is converted to 3,5-dimethoxyphenylboronic acid (via Protocol B).

  • Coupling: This boronic acid is coupled with 4-hydroxybenzyl bromide (or 4-acetoxybenzyl bromide) using Pd(PPh₃)₄ and Na₂CO₃ in Toluene/Water/Ethanol.

  • Advantage: This modular approach allows late-stage diversification of the stilbene core, unlike the Wittig reaction which requires aldehyde synthesis first.

Part 5: Safety & Handling
  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Harmful if swallowed (H302).[2]

  • Stability: The C-I bond is light-sensitive. Prolonged exposure to light can cause liberation of iodine, turning the solid yellow/brown.

  • Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (2-8°C).

References
  • ChemicalBook. (2025).[4] 1-Iodo-3,5-dimethoxybenzene Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 640179, 1-Iodo-3,5-dimethoxybenzene.[2] Retrieved from [2]

  • Sigma-Aldrich. (2025). 1-Iodo-3,5-dimethoxybenzene Product Specification. Retrieved from

  • Organic Chemistry Portal. (2018). Synthesis of Iodoarenes: Sandmeyer and Direct Methods. (Contextual reference for Sandmeyer mechanism). Retrieved from

  • CymitQuimica. (2025).[4] Benzene, 1-iodo-3,5-dimethoxy- Technical Data.[1][2][3][5][6] Retrieved from

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1-Iodo-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound 1-Iodo-3,5-dimethoxybenzene, a key intermediate in various synthetic pathways. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in research and development settings. This document moves beyond a simple data repository to offer insights into the causal relationships between the molecular structure and its spectral properties, ensuring a deeper understanding for the practicing scientist.

Molecular Structure and Key Identifiers

1-Iodo-3,5-dimethoxybenzene possesses a symmetrically substituted aromatic ring, which profoundly influences its spectroscopic characteristics.

IdentifierValueSource
IUPAC Name 1-iodo-3,5-dimethoxybenzenePubChem[1]
CAS Number 25245-27-6PubChem[1]
Molecular Formula C₈H₉IO₂PubChem[1]
Molecular Weight 264.06 g/mol PubChem[1]
Canonical SMILES COC1=CC(=CC(=C1)I)OCPubChem[1]

graph "1-Iodo-3,5-dimethoxybenzene" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring with substituents C1 [label="C", pos="0,1!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="-0.87,0.5!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="0.87,0.5!", fontsize=12, fontcolor="#202124"];

// Substituents I [label="I", pos="0,2!", fontsize=12, fontcolor="#EA4335"]; O1 [label="O", pos="-1.73,-1!", fontsize=12, fontcolor="#4285F4"]; C7 [label="CH₃", pos="-2.6,-1.5!", fontsize=12, fontcolor="#34A853"]; O2 [label="O", pos="1.73,-1!", fontsize=12, fontcolor="#4285F4"]; C8 [label="CH₃", pos="2.6,-1.5!", fontsize=12, fontcolor="#34A853"]; H1 [label="H", pos="-1.5,1!", fontsize=12, fontcolor="#5F6368"]; H2 [label="H", pos="0,-2!", fontsize=12, fontcolor="#5F6368"]; H3 [label="H", pos="1.5,1!", fontsize=12, fontcolor="#5F6368"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- I; C3 -- O1; O1 -- C7; C5 -- O2; O2 -- C8; C2 -- H1; C4 -- H2; C6 -- H3; }

Figure 1: Molecular structure of 1-Iodo-3,5-dimethoxybenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the substitution pattern on the aromatic ring. The symmetry of 1-Iodo-3,5-dimethoxybenzene leads to a simplified yet informative spectrum.

Experimental Data

The ¹H NMR spectrum was acquired in deuterated chloroform (CDCl₃) on a 300 MHz instrument.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
6.85Doublet (d)2H2.3H-2, H-6
6.40Triplet (t)1H2.3H-4
3.76Singlet (s)6H--OCH₃
Interpretation and Rationale

The aromatic region of the spectrum displays two distinct signals, confirming the trisubstituted nature of the benzene ring.

  • Aromatic Protons: The two protons at the C-2 and C-6 positions are chemically equivalent due to the molecule's symmetry. They appear as a doublet at 6.85 ppm, with the splitting arising from coupling to the proton at the C-4 position. The small coupling constant of 2.3 Hz is characteristic of a meta-coupling in aromatic systems. The single proton at the C-4 position appears as a triplet at 6.40 ppm, as it is coupled to the two equivalent protons at C-2 and C-6.

  • Methoxy Protons: The six protons of the two equivalent methoxy groups give rise to a sharp singlet at 3.76 ppm. The integration of this peak to six protons confirms the presence of two methoxy groups.

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in the molecule.

Predicted and Experimental Data
Carbon AtomExpected Chemical Shift Range (ppm)Rationale
C-1 (C-I)90 - 100The "heavy atom effect" of iodine causes a significant upfield shift.
C-2, C-6110 - 120Aromatic carbons ortho to an iodine and meta to a methoxy group.
C-3, C-5 (C-O)160 - 165Aromatic carbons directly attached to the electron-donating oxygen of the methoxy group are significantly deshielded.
C-495 - 105Aromatic carbon para to the iodine and flanked by two methoxy groups.
-OCH₃55 - 60Typical range for methoxy carbons.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Dissolve approximately 20-50 mg of 1-Iodo-3,5-dimethoxybenzene in 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 75 MHz or higher for ¹³C detection.

    • Tune and match the carbon probe.

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

    • Number of Scans (ns): 1024 or higher to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz.

    • Perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Absorptions
Wavenumber (cm⁻¹)IntensityVibrational Mode
~3000Medium-WeakAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1600-1580StrongAromatic C=C stretch
1470-1430MediumAromatic C=C stretch
1250-1200StrongAsymmetric C-O-C stretch (aryl ether)
1050-1000StrongSymmetric C-O-C stretch (aryl ether)
850-750StrongC-H out-of-plane bending
Below 600MediumC-I stretch
Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the C-O stretching of the methoxy groups and the C=C stretching of the aromatic ring. The presence of the C-I bond is more difficult to confirm as its absorption occurs at low wavenumbers, a region often crowded with other vibrations.

Experimental Protocol for FT-IR (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of 1-Iodo-3,5-dimethoxybenzene with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Sources

1-Iodo-3,5-dimethoxybenzene NMR spectra analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-Iodo-3,5-dimethoxybenzene

Introduction

1-Iodo-3,5-dimethoxybenzene is a key aromatic building block in organic synthesis, frequently utilized in cross-coupling reactions and the development of complex molecular architectures. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for this purpose, providing detailed information about the molecular structure in solution. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-iodo-3,5-dimethoxybenzene, grounded in fundamental principles and supported by established experimental protocols. We will dissect the influence of the iodo and dimethoxy substituents on the aromatic system to provide a field-proven framework for spectral interpretation.

Theoretical Framework: Substituent Effects on the Benzene Ring

The NMR spectrum of a substituted benzene is dictated by the electronic properties of its substituents. In 1-iodo-3,5-dimethoxybenzene, the interplay between the methoxy (-OCH₃) groups and the iodine (-I) atom determines the chemical environment of each proton and carbon.

  • Methoxy Groups (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs participate in resonance with the aromatic π-system, resulting in a strong electron-donating resonance effect (+R). The +R effect is dominant, increasing electron density primarily at the ortho and para positions.

  • Iodine Atom (-I): As a halogen, iodine is more electronegative than carbon and thus exhibits a -I effect. Its ability to donate electron density via resonance is minimal compared to the methoxy groups. Furthermore, iodine exerts a "heavy atom effect," which significantly influences the chemical shift of the carbon atom to which it is directly attached (the ipso-carbon), shifting it substantially upfield.

The molecule possesses a C₂ axis of symmetry, which simplifies the spectrum. This symmetry renders the two methoxy groups, the two protons at positions 2 and 6, and the two carbons at positions 2/6 and 3/5 chemically equivalent.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Spectral Interpretation and Data

Based on the molecule's symmetry, three distinct signals are expected in the ¹H NMR spectrum:

  • A singlet corresponding to the six equivalent protons of the two methoxy groups.

  • A signal for the two equivalent aromatic protons at the C2 and C6 positions.

  • A signal for the single aromatic proton at the C4 position.

The aromatic protons at C2 and C6 are chemically equivalent, as are the methoxy groups attached at C3 and C5. The proton at C4 is unique. The protons at C2 and C6 are meta to the proton at C4, leading to a small but observable spin-spin coupling. Proton-proton coupling in benzene systems is typically observed to be 7-9 Hz for ortho-coupling, 2-3 Hz for meta-coupling, and <1 Hz for para-coupling.[1]

The expected splitting pattern is therefore:

  • H2/H6: A doublet, as these two equivalent protons are split by the single H4 proton.

  • H4: A triplet, as this proton is split by the two equivalent H2/H6 protons.

The electron-donating methoxy groups increase the shielding of the ring protons relative to benzene (δ ~7.36 ppm), shifting them upfield.

Table 1: Summary of ¹H NMR Data for 1-Iodo-3,5-dimethoxybenzene

Assigned ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
-OCH₃~3.79SingletN/A6H
H2, H6~6.85Doublet~2.22H
H4~6.45Triplet~2.21H

Note: Chemical shifts are typical values and can vary slightly based on solvent and concentration.

¹H NMR Experimental Protocol

This protocol ensures the acquisition of a high-resolution spectrum.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-iodo-3,5-dimethoxybenzene.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2] The residual proton signal of the solvent can be used as a secondary reference (CDCl₃: δ 7.26 ppm).[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift accuracy is required.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the sample. This is a critical step for achieving sharp spectral lines.

  • Data Acquisition:

    • Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.

    • Integrate the signals to determine the relative proton ratios.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Typically, these spectra are acquired under broadband proton-decoupled conditions, resulting in each unique carbon appearing as a singlet.

Spectral Interpretation and Data

Due to the molecule's symmetry, five distinct signals are expected in the ¹³C NMR spectrum:

  • C1 (ipso-Iodo): The carbon directly attached to iodine. This signal is shifted significantly upfield due to the heavy atom effect. For iodobenzene, this carbon appears around 94.4 ppm.[4]

  • C3/C5 (ipso-Methoxy): The two equivalent carbons attached to the methoxy groups. These are shifted downfield due to the electronegativity of oxygen. In anisole, the corresponding carbon is at δ 159.9 ppm.[5]

  • C2/C6: The two equivalent carbons ortho to the iodine.

  • C4: The single carbon para to the iodine.

  • -OCH₃: The two equivalent carbons of the methoxy groups.

Table 2: Summary of ¹³C NMR Data for 1-Iodo-3,5-dimethoxybenzene

Assigned CarbonsChemical Shift (δ) ppm
C3, C5~161.2
C2, C6~117.0
C4~100.5
C1~93.8
-OCH₃~55.8

Note: Data derived from publicly available spectra and predicted values.[6][7]

¹³C NMR Experimental Protocol
  • Sample Preparation:

    • A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of the compound in ~0.6 mL of deuterated solvent.[2]

  • Instrument Setup:

    • Use the same locked and shimmed sample from the ¹H experiment.

    • Select a broadband proton-decoupled ¹³C acquisition experiment.

  • Data Acquisition:

    • Acquire the spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are needed (e.g., 256 to 1024 scans or more, depending on concentration).

    • Process the FID using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at δ 77.16 ppm).[8]

Visualization of Structural Relationships

Diagrams can clarify the logical connections within the molecule and the analytical workflow.

Caption: Coupling relationships in 1-iodo-3,5-dimethoxybenzene.

A Sample Preparation (Compound + Deuterated Solvent) B Insert Sample into Magnet A->B C Lock & Shim B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Process Data (FT, Phase, Baseline) D->F E->F G Reference Spectra F->G H Assign Peaks & Interpret Structure G->H

Sources

mass spectrometry of 1-Iodo-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Expanding Data Collection

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1-Iodo-3,5-dimethoxybenzene: A Strategic Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-Iodo-3,5-dimethoxybenzene has emerged as a particularly valuable and versatile scaffold, offering a unique combination of reactivity and structural features that are highly advantageous for drug design. Its strategically positioned iodo group serves as a reactive handle for a variety of powerful cross-coupling reactions, while the electron-rich dimethoxy-substituted phenyl ring is a common motif in a range of bioactive natural products and synthetic drugs. This guide provides an in-depth exploration of the potential applications of 1-Iodo-3,5-dimethoxybenzene in medicinal chemistry, offering insights into its synthetic utility, mechanistic underpinnings of its key reactions, and its role in the construction of complex molecular architectures targeting a spectrum of diseases.

Introduction: The Strategic Advantage of 1-Iodo-3,5-dimethoxybenzene

1-Iodo-3,5-dimethoxybenzene is a crystalline solid at room temperature, characterized by a molecular formula of C₈H₉IO₂. Its utility in medicinal chemistry stems from two key structural features:

  • The Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields compared to the corresponding bromo or chloro analogues. This makes it an ideal electrophilic partner for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex drug molecules.

  • The 3,5-Dimethoxyphenyl Motif: The presence of two methoxy groups at the meta positions of the benzene ring significantly influences the electronic properties of the molecule. These electron-donating groups make the aromatic ring electron-rich, a characteristic feature of many natural products with potent biological activities, including the well-known tubulin polymerization inhibitor, combretastatin A-4. This pre-functionalized ring system provides a head start in the synthesis of compounds that mimic these natural scaffolds.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The true power of 1-Iodo-3,5-dimethoxybenzene lies in its ability to participate in a suite of palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis and have revolutionized the way medicinal chemists approach the construction of complex molecules.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in drug discovery for the formation of C(sp²)–C(sp²) bonds, primarily in the synthesis of biaryl motifs. 1-Iodo-3,5-dimethoxybenzene is an excellent substrate for this reaction.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The electron-rich nature of the 3,5-dimethoxyphenyl ring can facilitate this step. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I = 1-Iodo-3,5-dimethoxybenzene Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-R Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterValueReference
Aryl Halide 1-Iodo-3,5-dimethoxybenzene[1]
Boronic Acid/Ester Arylboronic Acid[1]
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand[1]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃[1]
Solvent Toluene, Dioxane, or DMF, often with water[1]
Temperature 80-110 °C[1]
Typical Yield 70-95%[1]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[2] This reaction is instrumental in the synthesis of many natural products and pharmaceutical compounds.[2]

Mechanistic Insight: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst activates the aryl iodide through oxidative addition. Concurrently, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination furnishes the desired aryl alkyne.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0)L2 OxAdd Oxidative Addition (Ar-I) Pd(0)->OxAdd 1-Iodo-3,5-dimethoxybenzene ArPdI Ar-Pd(II)-I(L2) OxAdd->ArPdI Transmetalation_S Transmetalation ArPdI->Transmetalation_S ArPdAlkynyl Ar-Pd(II)-C≡CR(L2) Transmetalation_S->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd(0) Regeneration Product_S Ar-C≡C-R RedElim->Product_S Forms Product CuI Cu(I)X CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuAcetylide Base Base (e.g., Et3N) Base->CuAcetylide CuAcetylide->Transmetalation_S Transfers Alkynyl Group

Caption: Intertwined catalytic cycles of the Sonogashira cross-coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become a fundamental tool for the synthesis of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[3] This palladium-catalyzed reaction couples an amine with an aryl halide.[4]

Mechanistic Insight: The reaction is initiated by the oxidative addition of 1-Iodo-3,5-dimethoxybenzene to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this reaction.[5]

Case Studies: Applications in Bioactive Scaffold Synthesis

The true measure of a building block's utility is its successful application in the synthesis of biologically relevant molecules. 1-Iodo-3,5-dimethoxybenzene has proven its worth in several such endeavors.

Case Study 1: Synthesis of Combretastatin A-4 Analogues

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, making it a lead compound in the development of anticancer agents.[6] However, its clinical utility is limited by poor water solubility and the isomerization of the active cis-stilbene bridge to the inactive trans-isomer.[6] Medicinal chemists have addressed this by replacing the unstable double bond with more stable linkers. 1-Iodo-3,5-dimethoxybenzene is a key starting material for introducing the 3,4,5-trimethoxyphenyl "A" ring, which is crucial for anti-tubulin activity.[6]

A common strategy involves the synthesis of ester- and amide-linked combretastatin analogues.[6] This can be achieved by first converting 1-Iodo-3,5-dimethoxybenzene to a corresponding benzoic acid derivative, which is then coupled with various substituted phenols or anilines.

Combretastatin_Analogs Start 1-Iodo-3,5-dimethoxybenzene Step1 Functional Group Transformation (e.g., Carboxylation) Start->Step1 Intermediate 3,5-Dimethoxybenzoic Acid Derivative Step1->Intermediate Step2 Coupling Reaction (Esterification or Amidation) Intermediate->Step2 Analogs Combretastatin A-4 Analogs (Ester or Amide Linked) Step2->Analogs

Caption: Synthetic strategy for combretastatin A-4 analogues.

Case Study 2: Building Blocks for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] Many kinase inhibitors feature a biaryl or related heterocyclic core structure. The Suzuki-Miyaura coupling, with 1-Iodo-3,5-dimethoxybenzene as a key reactant, is an efficient method for constructing these scaffolds. For instance, in the synthesis of certain indole-based tubulin polymerization inhibitors, a Suzuki-Miyaura reaction between a substituted indole boronic acid and an iodo-trimethoxybenzene derivative is a key step.[8][9]

Case Study 3: Scaffolds for GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[10] The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising area of GPCR drug discovery.[10] The modular nature of synthesizing these often complex molecules relies heavily on cross-coupling reactions, where building blocks like 1-Iodo-3,5-dimethoxybenzene can be used to introduce specific, desired aromatic moieties.

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for key reactions involving 1-Iodo-3,5-dimethoxybenzene. Researchers should note that these may require optimization based on the specific coupling partners and desired product.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Iodo-3,5-dimethoxybenzene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water). Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: In an oven-dried sealed tube or Schlenk flask with a magnetic stirrer, place 1-Iodo-3,5-dimethoxybenzene (1.0 equiv.).[11]

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) and dissolve the solids in a suitable solvent such as triethylamine.[11]

  • Degassing: Degas the mixture by bubbling with an inert gas for 10-15 minutes.[11]

  • Catalyst Addition: Under an inert atmosphere, add the copper(I) iodide co-catalyst (1-5 mol%) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%).[11]

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath (typically 60-100 °C) for the required time, monitoring by TLC.[11]

  • Work-up and Purification: After cooling, evaporate the solvent, and dilute the residue with an appropriate organic solvent and water. Separate the organic layer, dry, and concentrate. Purify the product by column chromatography.[11]

Future Outlook and Emerging Applications

The utility of 1-Iodo-3,5-dimethoxybenzene in medicinal chemistry is far from exhausted. As new cross-coupling methodologies are developed, its applications will undoubtedly expand. Its role as a key fragment in fragment-based drug discovery (FBDD) is an area of growing interest. Furthermore, its incorporation into more complex, three-dimensional scaffolds is a promising avenue for the development of next-generation therapeutics with improved selectivity and pharmacological properties.

Conclusion

1-Iodo-3,5-dimethoxybenzene stands out as a highly valuable and strategic building block for medicinal chemists. Its inherent reactivity in a range of robust and versatile cross-coupling reactions, combined with the presence of a biologically relevant dimethoxy-substituted aromatic ring, provides a powerful platform for the efficient synthesis of diverse and complex molecular architectures. From anticancer agents to modulators of key cellular signaling pathways, the applications of this compound are extensive and continue to grow, solidifying its place as a cornerstone in the modern drug discovery toolbox.

References

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  • Al-Ostath, J., et al. (2022). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking. Molecules, 27(15), 4983. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Selective Inhibitors of Sphingosine Kinase 1. ResearchGate. Available at: [Link]

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  • Dahiya, R. N., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(20), 17351-17360. Available at: [Link]

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Sources

1-Iodo-3,5-dimethoxybenzene: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Understated Utility of a Versatile Aryl Iodide

In the vast arsenal of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, aryl halides serve as fundamental cornerstones, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. 1-Iodo-3,5-dimethoxybenzene, a seemingly simple, crystalline solid, emerges as a highly valuable and versatile building block for chemists in pharmaceutical and materials science research. Its unique electronic and steric properties, conferred by the meta-disposed methoxy groups, render it a predictable and reactive partner in a multitude of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 1-iodo-3,5-dimethoxybenzene, offering both mechanistic insights and field-proven experimental protocols.

The presence of the iodine atom, the most reactive of the common halogens in catalytic cycles, allows for facile oxidative addition to low-valent transition metals, a critical step in many cross-coupling reactions. Furthermore, the electron-donating methoxy groups at the 3 and 5 positions significantly influence the electronic density of the aromatic ring, impacting the reactivity of the C-I bond and providing a handle for further functionalization. This strategic placement of substituents also imparts specific solubility characteristics and can influence the conformational preferences of the resulting biaryl products, a crucial consideration in drug design and materials science.

Synthesis and Purification: Establishing a Reliable Foundation

A dependable supply of high-purity starting material is the bedrock of any successful synthetic campaign. 1-Iodo-3,5-dimethoxybenzene is readily prepared from its corresponding aniline precursor, 3,5-dimethoxyaniline, via a classical Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 1-Iodo-3,5-dimethoxybenzene

Materials:

  • 3,5-Dimethoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 3,5-dimethoxyaniline in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude 1-iodo-3,5-dimethoxybenzene can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white to off-white crystalline solid.

Table 1: Characterization Data for 1-Iodo-3,5-dimethoxybenzene

PropertyValue
Molecular Formula C₈H₉IO₂
Molecular Weight 264.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 49-52 °C
¹H NMR (CDCl₃, ppm) δ 6.95 (d, J = 2.2 Hz, 2H), 6.45 (t, J = 2.2 Hz, 1H), 3.78 (s, 6H)
¹³C NMR (CDCl₃, ppm) δ 161.4, 116.3, 109.8, 94.2, 55.7

Core Reactivity and Synthetic Applications

The synthetic utility of 1-iodo-3,5-dimethoxybenzene is vast, with its participation in a wide array of transformations. The following sections will delve into its most significant applications, providing mechanistic rationale and practical protocols.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The high reactivity of the C-I bond in 1-iodo-3,5-dimethoxybenzene makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a cornerstone of modern organic synthesis. 1-Iodo-3,5-dimethoxybenzene readily participates in this reaction, providing a facile route to a diverse range of biaryl and substituted aromatic compounds.

Mechanistic Insight: The catalytic cycle, illustrated below, commences with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (or its boronate ester derivative) in the presence of a base. The final step is reductive elimination, which furnishes the desired biaryl product and regenerates the Pd(0) catalyst. The electron-donating methoxy groups can facilitate the oxidative addition step by increasing the electron density on the aromatic ring.

Suzuki_Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-I 1-Iodo-3,5-dimethoxybenzene Ar-I->Oxidative Addition Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation R-B(OR)_2 Organoboron Reagent R-B(OR)_2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Biaryl Product Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodo-3,5-dimethoxybenzene with Phenylboronic Acid

Materials:

  • 1-Iodo-3,5-dimethoxybenzene

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-iodo-3,5-dimethoxybenzene, phenylboronic acid, palladium(II) acetate, and the phosphine ligand.

  • Add potassium carbonate and a degassed mixture of toluene and water.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-dimethoxybiphenyl.

The Sonogashira coupling enables the formation of a bond between a vinyl or aryl halide and a terminal alkyne, a transformation of immense importance in the synthesis of natural products, pharmaceuticals, and materials. 1-Iodo-3,5-dimethoxybenzene serves as an excellent substrate for this reaction.

Mechanistic Insight: This reaction is co-catalyzed by palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired aryl alkyne.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I 1-Iodo-3,5-dimethoxybenzene Ar-I->Oxidative_Addition Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation_Pd Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-C≡CR Aryl Alkyne Reductive_Elimination->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Copper(I) Acetylide Cu(I)X->Cu(I)-C≡CR R-C≡CH Terminal Alkyne R-C≡CH->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation_Pd

Caption: Simplified catalytic cycles of the Sonogashira coupling.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and agrochemicals. 1-Iodo-3,5-dimethoxybenzene is a competent electrophile for this transformation, reacting with a wide range of primary and secondary amines.

Mechanistic Insight: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the aryl iodide to the Pd(0) complex is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the arylamine product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.

Halogen-Metal Exchange: Accessing Nucleophilic Intermediates

The C-I bond of 1-iodo-3,5-dimethoxybenzene can be readily converted into a C-metal bond through halogen-metal exchange, generating highly reactive organometallic intermediates that can be trapped with various electrophiles.

Reaction of 1-iodo-3,5-dimethoxybenzene with magnesium metal affords the corresponding Grignard reagent, 3,5-dimethoxyphenylmagnesium iodide. This powerful nucleophile can participate in a wide range of reactions, including additions to carbonyl compounds, nitriles, and epoxides.

Treatment of 1-iodo-3,5-dimethoxybenzene with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in rapid iodine-lithium exchange to generate 3,5-dimethoxyphenyllithium. This highly reactive species can be used in a similar fashion to the Grignard reagent but often exhibits different reactivity and selectivity profiles.

Halogen_Metal_Exchange Start 1-Iodo-3,5-dimethoxybenzene Grignard Mg, THF Start->Grignard Organolithium n-BuLi or t-BuLi, THF, -78 °C Start->Organolithium Grignard_Reagent 3,5-Dimethoxyphenylmagnesium Iodide Grignard->Grignard_Reagent Organolithium_Reagent 3,5-Dimethoxyphenyllithium Organolithium->Organolithium_Reagent Electrophile Electrophile (E+) Grignard_Reagent->Electrophile Organolithium_Reagent->Electrophile Product 3,5-Dimethoxyphenyl-E Electrophile->Product

Caption: Halogen-metal exchange pathways for 1-iodo-3,5-dimethoxybenzene.

Case Study: Application in the Synthesis of Resveratrol Analogs

Resveratrol, a naturally occurring stilbenoid, has garnered significant attention for its potential health benefits. 1-Iodo-3,5-dimethoxybenzene is a key building block in the synthesis of various resveratrol analogs, which are often investigated for enhanced biological activity. For instance, a Heck or Wittig reaction involving a derivative of 1-iodo-3,5-dimethoxybenzene can be employed to construct the central stilbene core. The methoxy groups can then be demethylated at a later stage to reveal the free hydroxyl groups characteristic of resveratrol.

Conclusion: A Versatile and Indispensable Tool

1-Iodo-3,5-dimethoxybenzene has firmly established itself as a valuable and versatile building block in the synthetic chemist's toolkit. Its predictable reactivity in a multitude of high-yielding transformations, including a host of palladium-catalyzed cross-coupling reactions and halogen-metal exchange processes, makes it an attractive starting material for the construction of complex molecular targets. The strategic placement of its methoxy groups not only influences its reactivity but also provides a handle for further functionalization, adding another layer of synthetic utility. As the demand for novel pharmaceuticals, agrochemicals, and functional materials continues to grow, the importance of reliable and versatile building blocks like 1-iodo-3,5-dimethoxybenzene will undoubtedly continue to rise.

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  • Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amine, Amide, and Carbamate Arylation. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Functionalized Organomagnesium Reagents. Organic Reactions, 2001 , 285-717. [Link]

  • Gilman, H.; Haubein, A. H.; Hartzfeld, H. The Preparation and Reactions of 3,5-Dimethoxyphenyllithium. Journal of the American Chemical Society, 1949 , 71 (9), 3057–3059. [Link]

Methodological & Application

Application Note: Optimized Synthesis of 3,5-Dimethoxyphenylmagnesium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of Grignard reagents from electron-rich aryl iodides, such as 1-iodo-3,5-dimethoxybenzene , presents specific challenges distinguishing it from standard phenylmagnesium bromide preparations. While the iodide leaving group offers rapid insertion kinetics, it simultaneously increases the risk of Wurtz homocoupling (dimerization) and radical side-reactions.

This guide provides two validated protocols:

  • Method A (Classical Insertion): Optimized for cost-efficiency and bulk scale, utilizing controlled Mg activation.

  • Method B (Halogen-Metal Exchange): Optimized for high purity and functional group tolerance, utilizing i-PrMgCl (Knochel exchange).

Strategic Analysis & Chemical Logic

Substrate Characteristics[1][2][3][4][5][6][7][8][9]
  • Substrate: 1-Iodo-3,5-dimethoxybenzene (Solid, MP ~105°C).

  • Electronic Effect: The two methoxy groups at the meta positions make the ring electron-rich. This generally stabilizes the resulting Grignard reagent but can retard the initial electron transfer from Magnesium metal compared to electron-deficient rings.

  • Leaving Group (Iodide): The C-I bond is weaker than C-Br, leading to faster insertion. However, the generated R-Mg-I is highly reactive toward the starting R-I, leading to the formation of 3,3',5,5'-tetramethoxybiphenyl (Wurtz coupling product) if local concentrations of R-I are high.

Solvent Selection: THF vs. Ether

Tetrahydrofuran (THF) is the mandatory solvent for this substrate.

  • Solubility: The starting material is a solid and requires THF for adequate solvation at the concentrations required (0.5M – 1.0M).

  • Schlenk Equilibrium: THF favors the monomeric species RMgX over the dimeric structures found in diethyl ether, resulting in better reactivity for subsequent electrophilic additions.

Experimental Protocols

Method A: Classical Magnesium Insertion (Cost-Optimized)

Best for: Large scale-up where reagent cost is a primary constraint.

Reagents:

  • 1-Iodo-3,5-dimethoxybenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv, crushed/activated)

  • THF (Anhydrous, stabilizer-free)

  • Activator: DIBAL-H (1-2 drops) or Iodine crystal.

Protocol:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings. Dry stir for 10 minutes. Critical Tip: Add a single crystal of Iodine or 2 drops of DIBAL-H to etch the Mg oxide layer.

  • Solvation: Dissolve 1-iodo-3,5-dimethoxybenzene in dry THF (concentration ~1.0 M) in a separate Schlenk flask.

  • Initiation: Add 5% of the iodide solution to the Mg turnings. Stop stirring. Heat gently with a heat gun until the solution becomes turbid and the iodine color fades (if used).

    • Why? Stirring during initiation can quench the radical surface species. The turbidity indicates the formation of MgI₂ and the Grignard species.

  • Controlled Addition: Once initiated (exotherm observed), begin stirring and add the remaining iodide solution dropwise.

    • Rate Control: Maintain a rate that sustains a gentle reflux without external heating.[1] If the reflux dies, stop addition and re-initiate. Adding substrate to cold/unreactive Mg causes accumulation and a potential runaway exotherm later.

  • Digestion: After addition, reflux at 65°C for 1 hour to ensure conversion of the Wurtz-coupling byproducts and completion of insertion.

Method B: Magnesiation via Halogen-Metal Exchange (Purity-Optimized)

Best for: Drug discovery applications requiring high purity and minimal homocoupling.

Reagents:

  • 1-Iodo-3,5-dimethoxybenzene (1.0 equiv)

  • i-PrMgCl (Isopropylmagnesium chloride) or i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv)

  • THF (Anhydrous)[2]

Protocol:

  • Dissolution: Dissolve 1-iodo-3,5-dimethoxybenzene in anhydrous THF (0.5 M) in a flame-dried flask under Argon.

  • Cooling: Cool the solution to -20°C (Internal temperature).

    • Causality: Low temperature suppresses the elimination of HI and inhibits Wurtz coupling, which has a higher activation energy than the exchange reaction.

  • Exchange: Add i-PrMgCl solution dropwise over 15 minutes.

  • Equilibration: Stir at -20°C to 0°C for 30–60 minutes.

    • Mechanism:[3][4][5][6][7][8][9] The thermodynamic driving force is the formation of the more stable aryl Grignard species (sp2 carbon) from the less stable alkyl Grignard (sp3 carbon).

    • Reaction: Ar-I + i-PrMgCl

      
       Ar-MgCl + i-Pr-I.
      
  • Validation: Aliquot 0.1 mL, quench with water, and check by GC/LC-MS. Disappearance of starting iodide and formation of 1,3-dimethoxybenzene (reduced product) indicates 100% exchange.

Quality Control: The Knochel Titration

Never assume the theoretical molarity. Aryl iodides often give yields of 80-90%.

Principle: Standard acid-base titration fails because it measures total base (including hydroxides). The Knochel method uses Iodine to titrate only the active C-Mg bonds.

Procedure:

  • Weigh 254 mg of Iodine (1.0 mmol) into a dry vial.

  • Dissolve in 5-10 mL of 0.5 M LiCl in THF (The LiCl accelerates the reaction and solubilizes MgI₂).

  • Cool to 0°C.

  • Titrate the Grignard solution into the iodine solution.

  • Endpoint: The dark brown solution turns clear/colorless.

Calculation:



Visualizations

Comparison of Synthetic Pathways

G Start Start: 1-Iodo-3,5-dimethoxybenzene Decision Select Method Start->Decision MethodA Method A: Mg Insertion (Classical) Decision->MethodA Bulk / Low Cost MethodB Method B: I/Mg Exchange (Knochel) Decision->MethodB High Purity / Pharma Mg_Act Mg Activation (I2 or DIBAL-H) MethodA->Mg_Act Exotherm Controlled Exotherm (Reflux) Mg_Act->Exotherm Risk Risk: Wurtz Coupling (Dimerization) Exotherm->Risk Side Rxn ProductA Product: Ar-Mg-I (Variable Yield) Exotherm->ProductA Reagent Reagent: i-PrMgCl (-20°C in THF) MethodB->Reagent Equilib Thermodynamic Exchange sp3 -> sp2 Carbon Reagent->Equilib ProductB Product: Ar-MgCl (High Purity) Equilib->ProductB

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Mechanism of Wurtz Homocoupling (The "Killer" Side Reaction)

Wurtz ArI Ar-I (Substrate) Radical [Ar• MgI•] Radical Pair ArI->Radical + Mg Mg Mg(0) Grignard Ar-Mg-I (Desired) Radical->Grignard Insertion Dimer Ar-Ar (Impurity) Radical->Dimer + Ar-I (Excess) (Wurtz Coupling)

Figure 2: Mechanistic divergence showing how high local concentrations of Ar-I lead to impurity formation.

Data Summary: Method Comparison

FeatureMethod A (Mg Insertion)Method B (Exchange)
Reagent Cost Low (Mg metal)High (i-PrMgCl)
Temperature Reflux (65°C)Cryogenic (-20°C to 0°C)
Reaction Time 2–4 Hours< 1 Hour
Primary Impurity 3,3',5,5'-tetramethoxybiphenylIsopropyl Iodide (volatile)
Typical Yield 75–85%90–98%
Scalability Excellent (Kilo-lab)Good (requires cooling)

References

  • Knochel, P., et al. (2006).[10] "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[11][12] Synthesis, 2006(5), 890–891. Link

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Organic Syntheses. (1932).[9] "Phenylmagnesium Bromide (Grignard Reagent)." Organic Syntheses, Coll.[9] Vol. 1, p.550. (Foundational protocol for Mg activation). Link

  • Reuben, H., & Rieke, R. D. (1976). "Preparation of highly active magnesium metal." Journal of Organic Chemistry, 41(19), 3229–3232. (Reference for difficult insertions). Link

Sources

High-Efficiency Lithiation of 1-Iodo-3,5-dimethoxybenzene: Experimental Protocol and Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The lithiation of 1-iodo-3,5-dimethoxybenzene is a pivotal transformation in medicinal chemistry, particularly for synthesizing resorcinol-based scaffolds found in polyketides and cannabinoids. This reaction relies on Lithium-Halogen Exchange (Li-X) , a kinetically controlled process that must compete against Directed Ortho Metalation (DoM) .

The Chemoselectivity Challenge

The substrate contains two competing reactive sites:

  • The Iodine Atom (C1): Susceptible to rapid Li-I exchange.

  • The C2/C4/C6 Protons: The C2 proton (between two methoxy groups) is highly acidic (

    
    ) and prone to deprotonation (DoM).
    

Core Principle: At low temperatures (-78°C), the rate of Lithium-Iodine exchange (


) significantly exceeds the rate of proton abstraction (

).

Failure to control temperature results in "scrambling," where the generated 3,5-dimethoxyphenyllithium acts as a base, deprotonating unreacted starting material to form the thermodynamically stable 2-lithio species.

Safety & Handling of Organolithiums

DANGER: Pyrophoric Hazard

  • Reagent: n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water and air.

  • Engineering Controls: All transfers must occur under a positive pressure of dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • PPE: Flame-resistant (Nomex) lab coat, chemical splash goggles, and nitrile gloves (double-gloved) are mandatory.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate 1-Iodo-3,5-dimethoxybenzene (>98%)Precursor
Reagent n-Butyllithium (1.6 M or 2.5 M in Hexanes)Lithiating agent
Solvent Anhydrous THF (inhibitor-free)Coordinating solvent to stabilize Li-species
Quench DMF (for aldehyde) or

(for acid)
Electrophile
Vessel 3-Neck Round Bottom Flask (Flame-dried)Reaction chamber
Cooling Acetone/Dry Ice BathMaintains -78°C
Step-by-Step Procedure
Phase 1: Setup and Dehydration
  • Apparatus Prep: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel under high vacuum. Backfill with Argon (repeat 3x).

  • Solvent Charge: Syringe Anhydrous THF (concentration target: 0.1 M relative to substrate) into the flask.

  • Substrate Addition: Add 1-iodo-3,5-dimethoxybenzene (1.0 equiv) to the THF. Ensure complete dissolution.

Phase 2: Cryogenic Cooling (The Critical Step)
  • Cooling: Submerge the flask in a Dry Ice/Acetone bath.

  • Equilibration: Allow the internal temperature to reach -78°C . Wait 15 minutes to ensure the solvent wall is uniformly cold.

Phase 3: Lithiation (Li-I Exchange)
  • Reagent Addition: Add n-BuLi (1.05 - 1.1 equiv) dropwise via syringe pump or addition funnel.

    • Rate: Maintain internal temperature below -70°C. Fast addition causes localized heating and DoM side-reactions.

  • Reaction Time: Stir at -78°C for 30 to 60 minutes .

    • Note: Unlike DoM, Li-I exchange is fast. Extended stirring (>2 hours) increases the risk of isomerization.

Phase 4: Electrophilic Quench
  • Addition: Add the electrophile (e.g., anhydrous DMF, 1.5 equiv) slowly to the lithiated solution at -78°C.

  • Warming: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) over 1-2 hours.

  • Work-up: Quench with saturated

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.

Visualized Workflows (Graphviz)

Reaction Pathway & Selectivity

This diagram illustrates the kinetic competition between the desired exchange and the undesired orthometalation.

LithiationPathway Start 1-Iodo-3,5-dimethoxybenzene LithioSpecies 3,5-Dimethoxyphenyllithium (Kinetic Product) Start->LithioSpecies Li-I Exchange (Fast) DoM_Species 2-Lithio-1-iodo-3,5-dimethoxybenzene (Thermodynamic Product) Start->DoM_Species DoM (Slow at -78°C) nBuLi n-BuLi (-78°C) LithioSpecies->DoM_Species Isomerization (if T > -40°C) Product Functionalized Product (e.g., Aldehyde/Acid) LithioSpecies->Product Quench with E+ Scramble Mixture of Isomers Electrophile Electrophile (E+)

Caption: Kinetic pathway favoring Li-I exchange at -78°C versus thermodynamic DoM risks.

Troubleshooting Decision Tree

Troubleshooting CheckYield Is Yield Low? CheckSM Starting Material Recovered? CheckYield->CheckSM Yes CheckRegio Wrong Regioisomer (2-substituted)? CheckSM->CheckRegio No (Complex mix) WetSolvent Solvent Wet? Re-distill THF CheckSM->WetSolvent Yes (Quenched early) WarmTemp Temp Spike? Check Probe/Add Rate CheckRegio->WarmTemp Yes (DoM occurred) OldBuLi Titrate n-BuLi CheckRegio->OldBuLi No (Incomplete rxn)

Caption: Diagnostic logic for resolving common lithiation failures.

Data & Expected Results

ParameterMetricNotes
Conversion >95%Monitored by TLC/GC-MS
Isolated Yield 85-92%Dependent on electrophile efficiency
Regioselectivity >98:2Ratio of C1-substitution vs C2-substitution
Appearance Pale Yellow Oil/SolidProduct dependent

NMR Validation (Example: Carboxylation to Acid):

  • 1H NMR: Loss of the aromatic triplet at

    
     6.8 (C4-H) indicates DoM failure (Good). Loss of symmetry or complex splitting indicates scrambling.
    
  • Correct Product: Should retain the meta-coupling pattern of the 3,5-dimethoxy protons.

References

  • BenchChem. (2025).[1] Lithiation of 1-Iodo-2,3,4-trimethoxybenzene for Pharmaceutical Applications. Retrieved from

  • Organic Chemistry Portal. (2019). Iodoarenes synthesis and functionalization. Retrieved from

  • Bailey, W. F., & Patricia, J. J. (1988).[2][3] The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry, 352(1), 1-46.

  • Reich, H. J. (2022).[3] Lithium-Halogen Exchange: Kinetic vs Thermodynamic Control. University of Wisconsin-Madison. Retrieved from

  • Organic Syntheses. (2009). Handling of Air-Sensitive Reagents. Org.[3][4][5] Synth., Coll. Vol. 10, p. 423. Retrieved from

Sources

Protocol and Application Guide for the Sonogashira Coupling of 1-Iodo-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Synthesis Researchers

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This reaction is distinguished by its mild conditions, broad functional group tolerance, and high efficiency, making it invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][3][4] This document provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of 1-Iodo-3,5-dimethoxybenzene, an electron-rich aryl iodide, with a terminal alkyne. We will explore the mechanistic underpinnings, provide a step-by-step experimental procedure, and offer insights into process optimization and safety.

Scientific Principle and Mechanistic Overview

The Sonogashira reaction is a dual-catalyst system, employing both palladium and copper to achieve its high efficiency under mild conditions.[1][5][6] The reaction, first reported in 1975, was a significant advancement over previous palladium-only methods that required harsh conditions.[5] The introduction of a copper(I) co-catalyst accelerates the key transmetalation step, allowing many reactions to proceed at or near room temperature.[1][7][8]

The overall transformation is as follows:

General Reaction Scheme for Sonogashira Coupling of 1-Iodo-3,5-dimethoxybenzene

Causality Behind Component Selection:

  • Aryl Halide (1-Iodo-3,5-dimethoxybenzene): The reactivity of the aryl halide is critical and follows the trend I > OTf > Br >> Cl.[9][10] As an aryl iodide, 1-Iodo-3,5-dimethoxybenzene is a highly reactive substrate, which facilitates a rapid oxidative addition to the palladium(0) center, often enabling the reaction to proceed at ambient temperature.[4][5]

  • Palladium Catalyst: A palladium(0) complex is the active catalyst. While Pd(PPh₃)₄ can be used directly, Pd(II) precursors like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are often preferred due to their greater stability.[5] The Pd(II) is reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[1]

  • Copper(I) Co-catalyst (CuI): The copper(I) salt is crucial for mild reaction conditions. It reacts with the terminal alkyne to form a copper(I) acetylide.[1][5] This intermediate is more reactive towards the palladium center than the alkyne itself, dramatically increasing the rate of the transmetalation step.[5][11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves two primary functions: it stoichiometrically neutralizes the hydrogen iodide (HI) generated during the reaction, and it can also serve as the solvent.[1][11]

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Furthermore, in the presence of oxygen, the copper acetylide intermediate can undergo oxidative homocoupling (Glaser coupling) to form an undesired alkyne dimer.[1] Therefore, all steps must be performed under an inert atmosphere of nitrogen or argon using degassed solvents.[1][6][11]

The Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism Fig. 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-I Pd0->Pd_complex Oxidative Addition (Ar-I) Alkyne H-C≡CR Pd_trans Ar-Pd(II)(L)₂-C≡CR Pd_complex->Pd_trans Transmetalation Pd_trans->Pd0 Product Ar-C≡CR Pd_trans->Product Reductive Elimination Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide + CuI, Base Cu_acetylide->Pd_complex CuI BaseH Base-H⁺ I⁻ Base Base (e.g., Et₃N)

Caption: The interconnected Palladium and Copper catalytic cycles.

Experimental Protocol

This protocol details the coupling of 1-Iodo-3,5-dimethoxybenzene with phenylacetylene as a representative terminal alkyne.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Mass/VolumeEquivalents
1-Iodo-3,5-dimethoxybenzeneC₈H₉IO₂264.06-1.0264 mg1.0
PhenylacetyleneC₈H₆102.140.93 g/mL1.1121 µL1.1
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.90-0.0214.0 mg0.02
Copper(I) Iodide (CuI)CuI190.45-0.047.6 mg0.04
Triethylamine (TEA)C₆H₁₅N101.190.726 g/mL-5.0 mLSolvent
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.110.889 g/mL-5.0 mLCo-solvent
Equipment
  • 50 mL Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Workflow Fig. 2: Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purify Purification A 1. Add Solids to Flask (Aryl Iodide, Pd Catalyst, CuI) B 2. Seal, Evacuate & Backfill (3 cycles with N₂/Ar) A->B C 3. Add Degassed Solvents (THF and TEA via syringe) B->C D 4. Add Terminal Alkyne (Phenylacetylene via syringe) C->D E 5. Stir at Room Temp (Monitor by TLC) D->E F 6. Quench & Filter (Dilute, filter through Celite®) E->F G 7. Aqueous Extraction (Wash with NH₄Cl, brine) F->G H 8. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) G->H I 9. Column Chromatography (Silica gel) H->I J 10. Characterize Product I->J

Caption: A streamlined workflow for the Sonogashira reaction.

  • Inert Atmosphere Setup: Place the 1-Iodo-3,5-dimethoxybenzene (264 mg), PdCl₂(PPh₃)₂ (14.0 mg), and CuI (7.6 mg) into an oven-dried 50 mL Schlenk flask containing a magnetic stir bar. Seal the flask with a rubber septum.

  • Degassing the Vessel: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until all air is removed, then backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Base Addition: Using a syringe, add anhydrous THF (5.0 mL) and triethylamine (5.0 mL) to the flask. The solvents should be previously degassed by bubbling with an inert gas for 20-30 minutes. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (121 µL) dropwise to the stirring mixture via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aryl iodide.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL). Filter the mixture through a short plug of Celite® to remove the catalyst residues, washing the pad with additional solvent.[9]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 20 mL) to remove copper salts, and then with brine (1 x 20 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, 1,3-dimethoxy-5-(phenylethynyl)benzene.[9]

Safety, Troubleshooting, and Optimization

Safety Precautions
  • Exothermic Potential: Palladium-catalyzed cross-coupling reactions are known to be exothermic.[12][13] While this reaction is typically run at room temperature, be aware of potential heat generation, especially during scale-up.

  • Reagent Handling:

    • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood.

    • Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.

    • Amines (TEA): Triethylamine is flammable and corrosive. Handle in a well-ventilated fume hood.

    • Solvents: THF and other organic solvents are flammable. Ensure there are no ignition sources nearby.

  • Inert Gas: Handle compressed gas cylinders according to safety regulations.

Troubleshooting Guide
ProblemPotential CauseRecommended Solution
No or Low Conversion 1. Inactive catalyst. 2. Presence of oxygen. 3. Wet reagents/solvents.1. Use fresh, high-purity catalysts. 2. Ensure thorough degassing of the flask and solvents. 3. Use anhydrous grade solvents and dry reagents.
Glaser Homocoupling Product Presence of oxygen in the reaction flask.Improve the inert atmosphere technique. Ensure solvents are rigorously degassed immediately prior to use.[1]
Dark Black Solution Formation of palladium black (Pd(0) precipitation).This can indicate catalyst decomposition. Ensure proper ligand-to-metal ratios and avoid excessive heat.
Difficult Purification Incomplete removal of copper salts.Ensure thorough washing with saturated aqueous NH₄Cl during the work-up.

Conclusion

The Sonogashira coupling of 1-Iodo-3,5-dimethoxybenzene is a robust and high-yielding transformation that provides access to valuable diarylacetylene structures. The success of the reaction is predicated on a clear understanding of the roles of the catalytic components and the meticulous maintenance of anhydrous and anaerobic conditions. By following the detailed protocol and safety guidelines presented in this application note, researchers can confidently and reliably execute this powerful synthetic method.

References

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Organic Synthesis. Sonogashira Coupling. [Link]

  • ChemEurope.com. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Iowa State University. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

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Application Note: A Robust and Scalable Synthesis of 1-Iodo-3,5-dimethoxybenzene via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Iodo-3,5-dimethoxybenzene

1-Iodo-3,5-dimethoxybenzene is a crucial aromatic building block in modern organic synthesis. Its utility stems from the presence of two key functional groups: the electron-rich dimethoxy-substituted phenyl ring and the versatile iodine substituent. The iodine atom serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This makes it an invaluable intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on the reliable Sandmeyer reaction, with an emphasis on process safety, optimization, and analytical validation.

Table 1: Physicochemical Properties of 1-Iodo-3,5-dimethoxybenzene [2][3]

PropertyValue
CAS Number 25245-27-6
Molecular Formula C₈H₉IO₂
Molecular Weight 264.06 g/mol
Appearance Colorless to light yellow solid
Storage Keep in dark place, sealed in dry, 2-8°C

Synthetic Strategy: Why the Sandmeyer Reaction is Superior for Scale-Up

While direct electrophilic iodination of 1,3-dimethoxybenzene is a possible route, it often suffers from poor regioselectivity, leading to mixtures of mono- and di-iodinated products.[4] For large-scale synthesis where purity and yield are paramount, the Sandmeyer reaction offers a more controlled and predictable outcome.[5] This classic transformation involves two main stages:

  • Diazotization: The conversion of a primary aromatic amine (3,5-dimethoxyaniline) into a diazonium salt using a nitrosating agent (typically sodium nitrite) in a strong acidic medium.

  • Iodide Displacement: The substitution of the diazonium group with iodine, typically from a potassium iodide solution. This step proceeds readily without the need for a copper catalyst, which is often required for other Sandmeyer reactions (e.g., chlorination or bromination).[6][7]

This method ensures the iodine is introduced specifically at the position of the original amino group, providing excellent regiocontrol and leading to a cleaner product profile, which is highly advantageous for scaling up the process.

Safety First: Hazard Analysis and Mitigation

Scaling up chemical reactions requires a rigorous approach to safety. The synthesis of 1-Iodo-3,5-dimethoxybenzene involves several potential hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. The core principle of this protocol is to generate and use the diazonium salt in situ in a cold aqueous solution, never allowing it to isolate or dry out.

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and releases toxic fumes. Must be handled in a well-ventilated fume hood with appropriate acid-resistant gloves and eye protection.

  • Nitrogen Gas (N₂) Evolution: The displacement reaction releases a large volume of nitrogen gas. The reaction vessel must be adequately vented to prevent pressure buildup.

  • Product Hazards: 1-Iodo-3,5-dimethoxybenzene is classified as causing serious eye irritation and may cause skin and respiratory irritation.[2]

Table 2: GHS Hazard Information for 1-Iodo-3,5-dimethoxybenzene [2]

Hazard StatementDescription
H319 Causes serious eye irritation
H315 Causes skin irritation
H335 May cause respiratory irritation
H302 Harmful if swallowed

Always wear a lab coat, safety glasses, and appropriate gloves. All operations should be conducted within a certified chemical fume hood.

Detailed Scale-Up Protocol (100 mmol Scale)

This protocol is designed for a 100 mmol scale synthesis, yielding approximately 17-21 grams of the final product.

Materials and Equipment
  • Reagents:

    • 3,5-Dimethoxyaniline (15.3 g, 100 mmol)

    • Concentrated Hydrochloric Acid (12 M, 100 mL)

    • Sodium Nitrite (NaNO₂, 8.4 g, 120 mmol)

    • Potassium Iodide (KI, 83 g, 500 mmol)

    • Sodium Thiosulfate (Na₂S₂O₃)

    • Diethyl Ether or Ethyl Acetate (for extraction)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Petroleum Ether or Hexane (for purification)

    • Crushed Ice

    • Deionized Water

  • Equipment:

    • 1 L three-necked round-bottom flask

    • Mechanical overhead stirrer

    • Thermometer with adapter

    • 500 mL dropping funnel

    • Large cooling bath (e.g., dry ice/acetone or ice/salt)

    • 2 L separatory funnel

    • Büchner funnel and flask for filtration

    • Rotary evaporator

Experimental Workflow Diagram

G cluster_diazotization Step 1: Diazotization cluster_displacement Step 2: Iodide Displacement cluster_workup Step 3: Work-up & Purification A Dissolve 3,5-Dimethoxyaniline in conc. HCl and crushed ice B Cool to -10°C to -5°C A->B C Slowly add NaNO2 solution (maintain temp < -5°C) B->C D Stir for 1 hour at 0-5°C C->D F Slowly add cold diazonium salt solution to KI solution D->F Dark Red Diazonium Salt Solution E Prepare aqueous KI solution at room temperature E->F G Stir for 2 hours and stand overnight F->G H Extract with Ether (4x) G->H Crude Reaction Mixture I Wash with Na2S2O3 (aq) H->I J Wash with Brine I->J K Dry over MgSO4 J->K L Concentrate in vacuo K->L M Purify by Column Chromatography (Petroleum Ether) L->M Final Final M->Final Pure Product

Caption: Workflow for the synthesis of 1-Iodo-3,5-dimethoxybenzene.

Step-by-Step Procedure

Part A: Diazotization [8]

  • Preparation of Amine Salt: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated HCl (100 mL) and crushed ice (100 g).

  • While stirring, slowly add 3,5-dimethoxyaniline (15.3 g, 100 mmol) to the cold acid.

  • Immerse the flask in a dry ice-acetone or ice-salt bath and cool the mixture to between -10 and -5 °C.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (8.4 g, 120 mmol) in deionized water (40 mL). Transfer this solution to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred amine salt suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature between -10 and -5 °C throughout the addition. A dark red diazonium salt solution will form.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour.

Part B: Iodide Displacement and Work-up [8][9]

  • Preparation of Iodide Solution: In a 2 L beaker, dissolve potassium iodide (83 g, 500 mmol) in deionized water (200 mL). Stir until fully dissolved. This solution should be at room temperature.

  • Displacement: Slowly add the cold diazonium salt solution from Part A to the vigorously stirred potassium iodide solution. This addition should be done in portions to control the frothing from nitrogen gas evolution.

  • After the addition is complete, continue stirring the mixture for 2 hours at room temperature, then let it stand overnight to ensure the reaction goes to completion.

  • Extraction: Transfer the reaction mixture to a 2 L separatory funnel. Extract the aqueous layer with diethyl ether (4 x 200 mL).

  • Washing: Combine the organic extracts. Wash sequentially with saturated aqueous sodium thiosulfate (2 x 200 mL) until the organic layer is colorless (this removes excess I₂), followed by brine (2 x 200 mL).[8]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part C: Purification [8]

  • The crude product, a solid, can be purified by column chromatography on silica gel using petroleum ether as the eluent.

  • Alternatively, for larger scales, recrystallization from hot ethanol or methanol can be effective.

  • The final product should be a colorless to light yellow solid. The expected yield is 65-80% (17.2 g - 21.1 g).

Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized 1-Iodo-3,5-dimethoxybenzene.

QC_Workflow Start Final Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Identity Check MP Melting Point Analysis Start->MP Purity Check GCMS GC-MS (Optional) Start->GCMS Impurity Profile Pass Product Meets Specs (Purity >98%) Fail Repurify validation validation validation->Pass validation->Fail

Caption: Quality control workflow for product validation.

  • ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum provides a clear fingerprint of the molecule.[8]

    • δ 6.85 (d, J = 2.3 Hz, 2H, Ar-H)

    • δ 6.40 (t, J = 2.3 Hz, 1H, Ar-H)

    • δ 3.76 (s, 6H, 2 x -OCH₃)

  • Melting Point: The purified product should have a sharp melting point. Literature values are typically in the range of 36-40 °C.

  • Purity: Purity should be assessed by ¹H NMR integration and, if necessary, by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >98% is typically required for subsequent synthetic applications.

Scale-Up Troubleshooting

Table 3: Common Issues and Solutions in Scale-Up Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete diazotization (temperature too high).2. Premature decomposition of diazonium salt.3. Insufficient extraction of the product.1. Ensure rigorous temperature control (<-5 °C) during NaNO₂ addition.2. Use the diazonium salt solution immediately after preparation.3. Increase the number and volume of extractions.
Dark, Tarry Product Formation of azo-coupling side products or phenolic impurities due to diazonium salt decomposition.Maintain low temperatures during diazotization. Ensure slow, controlled addition of the diazonium salt to the KI solution to avoid localized high concentrations.
Excessive Frothing Rapid decomposition of the diazonium salt and evolution of N₂ gas.Add the diazonium salt solution to the KI solution slowly and in portions. Ensure the reaction vessel has at least 50% headspace.
Product Contaminated with Iodine (Purple/Brown color) Insufficient washing to remove unreacted iodine.Increase the volume and/or number of washes with saturated sodium thiosulfate solution until the organic layer is completely colorless.

Conclusion

The Sandmeyer reaction provides a reliable, high-yielding, and scalable pathway to 1-Iodo-3,5-dimethoxybenzene. The key to success, particularly at a larger scale, lies in meticulous temperature control during the diazotization step and controlled addition rates to manage gas evolution and side reactions. By following this detailed protocol and adhering to strict safety measures, research and development teams can confidently produce multi-gram quantities of this valuable synthetic intermediate, facilitating advancements in drug discovery and materials science.

References

  • Organic Syntheses. (1942). Iodoxybenzene. Coll. Vol. 3, p.483; Vol. 22, p.72. URL: [Link]

  • Google Patents. (n.d.). Process for producing aromatic iodine compound. EP1837324B1.
  • PubChem. (n.d.). 1-Iodo-3,5-dimethoxybenzene. National Center for Biotechnology Information. URL: [Link]

  • Xue, L. P., & Qin, J. H. (2009). 2-Iodo-1,3-dimethoxybenzene.
  • University of Babylon. (2021). Experiment 3 Preparation of Iodobenzene. URL: [Link]

  • Google Patents. (n.d.). Method for the synthesis of iodobenzene. US4788354A.
  • Joshi, A. V. (2018). Iodination of 3,5-Dichloroanisole Using Silver Salts. University of Mississippi eGrove.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. URL: [Link]

  • Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange.
  • ResearchGate. (n.d.).
  • Parumala, S. K., & Peddinti, R. K. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 931–965. URL: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 29(10), 2353. URL: [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276–1280.
  • Khan Academy. (n.d.). Sandmeyer reaction. URL: [Link]

Sources

Troubleshooting & Optimization

purification of 1-Iodo-3,5-dimethoxybenzene from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 1-Iodo-3,5-dimethoxybenzene Purification Support Center .

This guide is engineered for researchers encountering purity or isolation issues with 1-iodo-3,5-dimethoxybenzene (CAS: 25245-27-6) . Unlike standard protocols, this document treats purification as a diagnostic process, prioritizing the identification of your synthesis route to predict and eliminate specific impurity profiles.

Quick Status Check: Determine Your Impurity Profile

Before proceeding, identify your synthesis route. The impurities in this system are strictly route-dependent.

Synthesis RoutePrecursorMajor ImpuritiesCritical Warning
Route A (Sandmeyer) 3,5-Dimethoxyaniline3,5-Dimethoxyphenol, Diazo tars, IodineCorrect Route. Yields the symmetric 3,5-isomer.[1]
Route B (Direct Iodination) 1,3-Dimethoxybenzene4-Iodo-1,3-dimethoxybenzene, Di-iodo speciesIncorrect Route. Direct iodination yields the 4-iodo isomer due to ortho/para direction.

Critical Note: If you used Route B (NIS/I


 on 1,3-dimethoxybenzene), you have likely synthesized 1-iodo-2,4-dimethoxybenzene , not the 3,5-isomer. The physical properties and NMR shifts below will not match your product.

Module 1: The "Sandmeyer" Cleanup (Chemical Workup)

Issue: The crude reaction mixture is dark red/brown, sticky, and contains significant phenolic byproducts.

The Science of the Impurity

In the Sandmeyer reaction, the diazonium intermediate (


) has two competing pathways:
  • Iodination (Desired): Reaction with

    
     to form the aryl iodide.
    
  • Hydrolysis (Impurity): Reaction with

    
     to form 3,5-dimethoxyphenol .
    
  • Reduction (Impurity): Hydrodeamination to form 1,3-dimethoxybenzene .

Protocol: The Three-Stage Wash

Goal: Chemically remove iodine and phenols before chromatography.

  • De-Colorization (Iodine Removal):

    • Dissolve crude dark oil/solid in Diethyl Ether or Ethyl Acetate .

    • Wash vigorously with saturated Sodium Thiosulfate (

      
      )  solution.
      
    • Observation: The organic layer should shift from dark brown/purple to pale yellow/orange. If it remains purple, repeat the wash.

  • Phenol Extraction (The pKa Separation):

    • 3,5-Dimethoxyphenol has a pKa

      
       10.
      
    • Wash the organic layer twice with 1M NaOH (or 2M KOH).

    • Mechanism:[2][3][4][5][6] This deprotonates the phenol to the water-soluble phenolate (

      
      ), keeping the neutral aryl iodide in the organic layer.
      
    • Caution: Do not use concentrated base or heat, as methoxy groups are generally stable but can cleave under forcing conditions.

  • Filtration (Tar Removal):

    • If an emulsion forms (common with diazo tars), filter the entire biphasic mixture through a pad of Celite 545 .

Module 2: Chromatographic Purification

Issue: Product co-elutes with reduced byproduct (1,3-dimethoxybenzene) or retains color.

Q: Which stationary phase and solvent system should I use? A: Standard Silica Gel 60. The separation difficulty lies in the non-polar nature of both the product and the reduced byproduct (1,3-dimethoxybenzene).

Recommended Gradient:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Solvent A: Hexanes (or Petroleum Ether).

  • Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

GradientTarget SpeciesRf Value (Approx.)
100% Hexanes 1,3-Dimethoxybenzene (Impurity)~0.6 - 0.7
95:5 Hexane:EtOAc 1-Iodo-3,5-dimethoxybenzene (Product) ~0.3 - 0.4
70:30 Hexane:EtOAc 3,5-Dimethoxyphenol (Residual Impurity)< 0.1

Troubleshooting Tip: If the spots for the reduced byproduct and the product are too close, switch the modifier from EtOAc to Toluene . Toluene often provides better


-

selectivity for aromatic separations.

Module 3: Crystallization & Final Polish

Issue: Product is a solid but looks "off-white" or yellow. Target Melting Point: 72–76°C.

Protocol: Recrystallization

  • Solvent Selection: Methanol (MeOH) or Hexane/EtOAc (10:1).

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling MeOH.

    • Allow to cool slowly to room temperature.

    • Chill at 4°C overnight.

    • Seed Crystals: If oiling out occurs (common with low MP solids), scratch the glass or add a seed crystal.

  • Yield vs. Purity:

    • Recrystallization sacrifices yield (~70% recovery) for high purity (>99%). If yield is critical, rely on column chromatography.

Visual Workflow: Purification Logic

PurificationLogic Start Crude Reaction Mixture (Sandmeyer Route) ColorCheck Is mixture Dark Purple/Brown? Start->ColorCheck ThioWash Wash with sat. Na2S2O3 (Removes I2) ColorCheck->ThioWash Yes PhenolCheck Contains Phenolic Byproducts? (Check TLC) ColorCheck->PhenolCheck No (Already Orange/Yellow) ThioWash->PhenolCheck BaseWash Wash with 1M NaOH (Removes Phenols) PhenolCheck->BaseWash Yes SepCheck Separation Required? PhenolCheck->SepCheck No BaseWash->SepCheck Column Flash Chromatography (Hexane/EtOAc 95:5) SepCheck->Column High Impurity Load Cryst Recrystallization (Methanol) SepCheck->Cryst High Purity (>90%) Column->Cryst Optional Polish Final Pure 1-Iodo-3,5-dimethoxybenzene (MP: 72-76°C) Column->Final Cryst->Final

Figure 1: Decision logic for the purification of 1-iodo-3,5-dimethoxybenzene, addressing specific impurity types (Iodine, Phenols, Isomers).

FAQs: Technical Support

Q1: My NMR shows a doublet at


 6.4 and a triplet at 

6.6, but the integration is wrong. What happened?
A: You likely have the 3,5-dimethoxyphenol impurity. The protons on the phenol ring are chemically similar to the iodide but shifted upfield.
  • Diagnostic: Look for a broad singlet (OH) around

    
     5.0–9.0 (solvent dependent) or run a TLC with a phenol standard.
    
  • Fix: Perform the 1M NaOH wash described in Module 1.

Q2: I tried to make this using NIS and 1,3-dimethoxybenzene, and my product melts at 102°C. Is this a polymorph? A: No. You have synthesized 4-iodo-1,3-dimethoxybenzene (also known as 1-iodo-2,4-dimethoxybenzene).

  • Explanation: The methoxy groups are ortho/para directors. In 1,3-dimethoxybenzene, the 4-position is activated by two methoxy groups (one ortho, one para). The 2-position is sterically hindered. The 5-position (meta to both) is deactivated relative to the 4-position.

  • Fix: You must restart using the Sandmeyer route from 3,5-dimethoxyaniline to achieve the 3,5-substitution pattern.

Q3: The product is oiling out during recrystallization. A: This compound has a low melting point (~74°C).

  • Fix: Your solvent volume is likely too high, or the temperature is dropping too fast.

    • Redissolve in less solvent.

    • Add a "bad" solvent (water if using MeOH, or Hexane if using EtOAc) dropwise until turbidity persists.

    • Seed the mixture with a tiny crystal of crude product.

References

  • Synthesis & Properties: ChemicalBook. (2025). "1-Iodo-3,5-dimethoxybenzene (CAS 25245-27-6) Properties and Synthesis." Link

  • Sandmeyer Methodology: Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Recent Literature." Link

  • Regioselectivity of Iodination: Castanet, A.-S., et al. (2002). "Mild and Regioselective Iodination of Electron-Rich Aromatics." Tetrahedron Letters.
  • Melting Point Verification: PubChem. (2025). "1-Iodo-3,5-dimethoxybenzene Compound Summary." Link

Sources

effect of base on Suzuki coupling with 1-Iodo-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection for 1-Iodo-3,5-dimethoxybenzene

Ticket ID: SMC-35DMB-BASE-OPT Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are working with 1-Iodo-3,5-dimethoxybenzene , an electron-rich aryl iodide. While the iodide leaving group facilitates rapid oxidative addition, the specific challenge with this substrate lies in the transmetallation step and the stability of the catalytic cycle. The choice of base is not merely about neutralizing acid; it dictates the reaction pathway (Boronate vs. Oxo-Palladium) and governs the solubility profile of the reaction matrix.

This guide addresses the causal relationship between base selection and reaction failure modes specific to this substrate.

Module 1: Mechanistic Insight (The "Why")
Q: Why does changing the base from Na₂CO₃ to K₃PO₄ drastically alter my yield?

A: This is likely due to the solubility-basicity trade-off and the specific activation pathway of the boronic acid.

In the Suzuki-Miyaura reaction, the base has two potential roles depending on the conditions:

  • Path A (Boronate Pathway): The base attacks the Boronic Acid (

    
    ) to form a reactive Boronate species (
    
    
    
    ). This species then attacks the Pd(II) center.
  • Path B (Oxo-Palladium Pathway): The base displaces the Iodine on the

    
     intermediate to form 
    
    
    
    (or
    
    
    ), which then reacts with the neutral Boronic acid.

For 1-Iodo-3,5-dimethoxybenzene , the steric bulk is low (meta-substitution), but the electron density is high.

  • Carbonates (

    
    ):  Often too weak to drive the reaction in anhydrous organic solvents due to poor solubility. They rely on water (biphasic systems) to dissolve.
    
  • Phosphates (

    
    ):  More basic and, crucially, the potassium cation allows for better solubility in solvents like Dioxane or DMF compared to sodium salts. This facilitates the formation of the reactive species in the organic phase.
    

Visualizing the Pathway:

SuzukiMechanism Start 1-Iodo-3,5- dimethoxybenzene OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd PdOH Hydroxo-Pd Species (Ar-Pd-OH) OxAdd->PdOH + Base (displacement) TransMet Transmetallation OxAdd->TransMet Base Base (OH-) Boronic Boronic Acid R-B(OH)2 Boronate Boronate Species [R-B(OH)3]- Boronic->Boronate + Base Boronate->TransMet PdOH->TransMet + Boronic Acid Prod Coupled Product TransMet->Prod Reductive Elimination

Figure 1: Dual-pathway mechanism showing how Base interacts with both the Boron source (Path A) and the Palladium intermediate (Path B).

Module 2: Troubleshooting Failure Modes
Scenario 1: Reaction Stalled (Starting Material Remaining)

Diagnosis: The base is likely insoluble in your chosen solvent, preventing the activation of the boronic acid.

  • Context: 1-Iodo-3,5-dimethoxybenzene is highly lipophilic. If you use non-polar solvents (Toluene) with solid inorganic bases (

    
    ), the reaction occurs only at the solid-liquid interface, which is inefficient.
    
  • Solution:

    • Add Water: Switch to a mix of Toluene/Water (4:1). Water dissolves the base, allowing transfer to the interface.

    • Switch Base: Use Cs₂CO₃ . Cesium is larger ("softer") than Potassium or Sodium, making its salts significantly more soluble in organic solvents like DMF or Dioxane.

Scenario 2: Low Yield due to Protodeboronation

Diagnosis: The base is too strong, causing the boronic acid coupling partner to decompose before it can react.

  • Context: While 1-Iodo-3,5-dimethoxybenzene is stable, your coupling partner (e.g., a 2-heterocyclic boronic acid) might be sensitive. Strong bases like

    
     or 
    
    
    
    accelerate protodeboronation (replacing
    
    
    with
    
    
    ).
  • Solution:

    • Use Weak Bases: Switch to KF (Potassium Fluoride) or K₃PO₄ . Fluoride activates boron effectively without high basicity (high pKa).

    • Anhydrous Conditions: Protodeboronation usually requires a proton source (water/alcohol). Use anhydrous

      
       in dry Dioxane.
      
Scenario 3: Homocoupling of the Aryl Halide

Diagnosis: Oxygen contamination in the presence of excess base.

  • Context: Electron-rich aryl iodides are prone to Ullmann-type homocoupling (forming 3,3',5,5'-tetramethoxybiphenyl) if the catalytic cycle slows down and oxygen is present.

  • Solution: Degas solvents thoroughly (Sparging with Argon for 15 mins). Ensure the base is not hygroscopic and wet, which can introduce dissolved oxygen.

Module 3: Optimization & Data
Base Selection Matrix

Use this table to select the starting base based on your solvent system and coupling partner.

BaseStrength (pKa of conj. acid)Solubility (Organics)Recommended Solvent SystemBest For...
Na₂CO₃ Moderate (~10.3)PoorDME/H₂O, Toluene/H₂OStandard, robust substrates.
K₂CO₃ Moderate (~10.3)LowDMF, Dioxane/H₂OGeneral purpose, slightly better solubility than Na.
Cs₂CO₃ Moderate (~10.3)ModerateDMF, Toluene (anhydrous)Sterically hindered or "dry" reactions.
K₃PO₄ Strong (~12.3)LowDioxane/H₂O, n-BuOHHigh difficulty couplings. The "Goldilocks" base.
Ba(OH)₂ StrongPoorDME/H₂OSpecific cases where rapid transmetallation is needed (C-Sr effect).
CsF Weak (Basic), High F- affinityModerateTHF, DioxaneAcid-sensitive boronic acids (prevents deboronation).
Decision Tree for Optimization

OptimizationTree Start Start: Low Yield with 1-Iodo-3,5-dimethoxybenzene CheckSM Is Starting Material (Iodide) consumed? Start->CheckSM ConsumedYes Yes CheckSM->ConsumedYes ConsumedNo No CheckSM->ConsumedNo SideProd Identify Side Product ConsumedYes->SideProd Protodeb Protodeboronation of Partner? (Use weaker base: CsF, K2CO3) SideProd->Protodeb Product is R-H Homo Homocoupling? (Degas solvent, Reduce Base load) SideProd->Homo Product is Ar-Ar Solubility Is Base Soluble? ConsumedNo->Solubility AddWater Inorganic Base? Add H2O or use PTC Solubility->AddWater Biphasic System SwitchBase Anhydrous required? Switch to Cs2CO3 or TlOH Solubility->SwitchBase Single Phase

Figure 2: Troubleshooting logic flow for base-related failures.

Module 4: Standard Operating Procedure (SOP)

Protocol: Base Screening for 1-Iodo-3,5-dimethoxybenzene

Objective: Identify the optimal base/solvent combination. Scale: 0.5 mmol.

  • Preparation:

    • Charge a reaction vial with 1-Iodo-3,5-dimethoxybenzene (132 mg, 0.5 mmol), Boronic Acid (0.75 mmol), and Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

    • Critical Step: Add the Base (1.5 mmol, 3 equiv) at this stage.

      • Vial A:

        
         (Standard)
        
      • Vial B:

        
         (Activation)
        
      • Vial C:

        
         (Sensitive/Anhydrous)
        
  • Solvent Addition:

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent (e.g., Dioxane/Water 4:1) via syringe.

Technical Support Center: Workup Procedures for Reactions Involving 1-Iodo-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-iodo-3,5-dimethoxybenzene. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical workup stage of common reactions involving this versatile reagent. The electron-rich nature of the 3,5-dimethoxyphenyl moiety can present unique challenges, and this resource is designed to provide both procedural guidance and a deeper understanding of the underlying chemical principles.

I. General Considerations for Workup

Before delving into specific reaction types, it's crucial to understand the general properties of 1-iodo-3,5-dimethoxybenzene and its derivatives that influence workup strategies.

Q1: What are the key physical properties of 1-iodo-3,5-dimethoxybenzene and its expected products that I should consider during workup?

A1: Understanding the solubility and physical state of your starting material and product is fundamental to designing an effective workup. 1-Iodo-3,5-dimethoxybenzene is a solid at room temperature. Its derivatives, such as biaryls from Suzuki couplings or alkynylated products from Sonogashira reactions, are often nonpolar and will preferentially dissolve in organic solvents like ethyl acetate, dichloromethane, or diethyl ether. Due to the presence of the dimethoxy groups, these compounds may have different solubility profiles compared to their non-substituted analogs. Always perform a small-scale solubility test if you are unsure.

Table 1: Physical Properties of 1-Iodo-3,5-dimethoxybenzene

PropertyValue
Molecular FormulaC₈H₉IO₂
Molecular Weight264.06 g/mol
AppearanceOff-white to yellow crystalline solid
Melting Point36-40 °C
SolubilitySoluble in ethers, chloroform, and other common organic solvents; insoluble in water.[1]

Q2: I've completed my reaction. What is the first step in a typical workup procedure?

A2: The first step is almost always to cool the reaction mixture to room temperature. Many reactions are conducted at elevated temperatures, and adding quenching reagents or extraction solvents to a hot mixture can be hazardous and may lead to unwanted side reactions. After cooling, the next step is quenching the reaction to neutralize any remaining reactive species.

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most common applications for 1-iodo-3,5-dimethoxybenzene. The following sections address specific challenges associated with the workup of these reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The workup aims to remove the palladium catalyst, boronic acid-related byproducts, and inorganic salts.

Q3: My Suzuki reaction mixture is a dark, heterogeneous slurry. How should I proceed with the workup?

A3: A dark color is expected due to the presence of palladium species. The heterogeneity is likely due to the inorganic base (e.g., K₂CO₃, K₃PO₄) and boronic acid byproducts.

Step-by-Step Workup Protocol for Suzuki-Miyaura Coupling:

  • Cooling and Filtration (Optional but Recommended): After cooling the reaction to room temperature, you can filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts.[2] Wash the filter cake with the reaction solvent and then with a suitable extraction solvent (e.g., ethyl acetate) to ensure all your product is collected.

  • Quenching and Extraction: Transfer the filtrate to a separatory funnel. If you skipped the filtration step, add the entire cooled reaction mixture to the separatory funnel. Add water to dissolve the inorganic salts. If a phase separation is not clean, the addition of brine can help. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

  • Washing the Organic Layer: Combine the organic extracts and wash them sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Q4: I am observing a significant amount of a byproduct that I suspect is the homocoupled product of my boronic acid. How can I remove it?

A4: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. These byproducts can often be removed during column chromatography. If the polarity of the homocoupled product is very similar to your desired product, you may need to optimize your chromatography conditions (e.g., using a different solvent system or a gradient elution). In some cases, a carefully performed recrystallization can also selectively crystallize your desired product, leaving the homocoupled impurity in the mother liquor.

Q5: The oxidative addition of the electron-rich 1-iodo-3,5-dimethoxybenzene seems to be slow in my Suzuki reaction. How does this affect the workup?

A5: Slower oxidative addition can lead to incomplete conversion of the starting material.[3][4] During workup, you will need to separate the unreacted 1-iodo-3,5-dimethoxybenzene from your product. Due to its relatively nonpolar nature, it may co-elute with your product during chromatography. Careful selection of the eluent system is crucial. The use of bulky, electron-rich phosphine ligands can help to drive the oxidative addition to completion, simplifying the purification process.[4]

Diagram 1: General Workup Workflow for Suzuki-Miyaura Coupling

G reaction Completed Suzuki Reaction Mixture cool Cool to Room Temperature reaction->cool filter Filter through Celite® (Optional) cool->filter quench Quench with Water cool->quench If no filtration filter->quench Filtrate extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Combined Organic Layers (Water, Brine) extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure Product purify->product

Caption: A generalized workflow for the workup and purification of a Suzuki-Miyaura coupling reaction.

B. Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide. The workup involves removing the palladium and copper catalysts, as well as the amine base.

Q6: My Sonogashira reaction workup is complicated by the presence of the copper co-catalyst. What is the best way to remove it?

A6: Copper salts can indeed complicate the workup. A common method to remove copper is to wash the organic extract with an aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride. These solutions will complex with the copper ions, drawing them into the aqueous phase.

Step-by-Step Workup Protocol for Sonogashira Coupling:

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature. If the reaction was performed in a volatile solvent like THF or diethyl ether, it can be concentrated under reduced pressure. If a high-boiling solvent like DMF was used, the reaction mixture is typically diluted with an extraction solvent and water.

  • Aqueous Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Then, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Q7: I am concerned about the formation of homocoupled alkyne (Glaser coupling) byproducts. How can I minimize their formation and remove them?

A7: The formation of diynes from the homocoupling of the terminal alkyne is a common side reaction, often promoted by the presence of oxygen.[5] Running the reaction under strictly anaerobic conditions can minimize this. These homocoupled products are often less polar than the desired cross-coupled product and can usually be separated by column chromatography. Using a copper-free Sonogashira protocol can also circumvent this issue.[6][7][8]

C. Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The workup focuses on removing the palladium catalyst and the inorganic or organic base used.

Q8: What is a standard workup procedure for a Heck reaction involving 1-iodo-3,5-dimethoxybenzene?

A8: The workup for a Heck reaction is generally straightforward and similar to other palladium-catalyzed couplings.

Step-by-Step Workup Protocol for Heck Reaction:

  • Cooling and Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[9] Wash the Celite® pad with the organic solvent used for the extraction.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove the base (e.g., triethylamine hydrochloride if triethylamine was used). If an inorganic base was used, this wash will remove it. Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Q9: Can the palladium catalyst be recycled in a Heck reaction?

A9: In some cases, particularly with supported palladium catalysts, the catalyst can be recovered by filtration and reused.[6][9] However, leaching of palladium into the solution can occur, and the activity of the recycled catalyst may be diminished.[6][10]

D. Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The workup needs to remove the palladium catalyst, the phosphine ligand, and the base.

Q10: The bulky phosphine ligands used in my Buchwald-Hartwig amination are difficult to remove during purification. What strategies can I use?

A10: The removal of bulky, often greasy, phosphine ligands and their oxides is a common challenge. Several methods can be employed:

  • Filtration through Silica Gel: A simple and often effective method is to pass the crude reaction mixture through a short plug of silica gel, eluting with a relatively nonpolar solvent. The more polar ligand and its oxide will often be retained on the silica.

  • Acidic Wash: If your product is not basic, you can wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract any remaining amine starting material.

  • Oxidative Workup: In some cases, a mild oxidative workup (e.g., with a dilute solution of hydrogen peroxide) can convert the phosphine ligand to its more polar phosphine oxide, which is easier to remove by chromatography or extraction.

Step-by-Step Workup Protocol for Buchwald-Hartwig Amination:

  • Cooling and Quenching: Cool the reaction mixture to room temperature. The reaction can be quenched by the addition of water.

  • Extraction: Dilute with an organic solvent and transfer to a separatory funnel. Wash with water and brine.

  • Drying and Concentration: Dry the organic phase and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography. Careful selection of the solvent system is necessary to separate the product from the ligand and its byproducts.

Diagram 2: Decision Tree for Palladium-Catalyzed Reaction Workup

G start Reaction Complete reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Boronic Acid sonogashira Sonogashira reaction_type->sonogashira Alkyne + Cu(I) heck Heck reaction_type->heck Alkene buchwald Buchwald-Hartwig reaction_type->buchwald Amine suzuki_workup Filter (Celite®) Wash with H₂O/brine suzuki->suzuki_workup sonogashira_workup Wash with NH₄Cl(aq) then H₂O/brine sonogashira->sonogashira_workup heck_workup Filter (Celite®) Wash with H₂O/brine heck->heck_workup buchwald_workup Wash with H₂O/brine Consider silica plug buchwald->buchwald_workup purify Purify by Chromatography or Recrystallization suzuki_workup->purify sonogashira_workup->purify heck_workup->purify buchwald_workup->purify

Caption: A decision-making flowchart for the initial workup steps based on the type of cross-coupling reaction.

III. Troubleshooting Grignard Reagent Formation and Reaction

The formation of a Grignard reagent from 1-iodo-3,5-dimethoxybenzene and its subsequent reaction with an electrophile requires strictly anhydrous conditions. The workup involves quenching the highly reactive Grignard reagent and magnesium salts.

Q11: How do I properly quench a Grignard reaction?

A11: Quenching a Grignard reaction must be done carefully as the reaction is highly exothermic. The reaction vessel should be cooled in an ice bath before slowly and cautiously adding the quenching agent. A common and effective method is the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over water alone as it is less basic and helps to prevent the formation of magnesium hydroxide emulsions, which can make phase separation difficult. For reactions that require an acidic workup to protonate an alkoxide product, a cold, dilute acid solution (e.g., 1 M HCl) is used.[11]

Step-by-Step Workup Protocol for Grignard Reactions:

  • Cooling: Cool the reaction flask in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of NH₄Cl dropwise with vigorous stirring. Be prepared for an exothermic reaction and potential gas evolution.

  • Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Add more water if necessary to dissolve all the salts. Extract the aqueous layer several times with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as required, typically by column chromatography or distillation.

Q12: I am seeing a significant amount of biphenyl-type byproduct in my Grignard reaction. What is causing this and how can I avoid it?

A12: The formation of a biaryl compound, in this case, 3,3',5,5'-tetramethoxybiphenyl, is a common side reaction in Grignard reagent formation. This "Wurtz-type" coupling is favored at higher temperatures and higher concentrations of the aryl iodide. To minimize this, ensure the reaction is not overheating during the formation of the Grignard reagent and add the 1-iodo-3,5-dimethoxybenzene solution slowly to the magnesium turnings. This byproduct can typically be separated from the desired product by column chromatography.

IV. References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49.

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483.

  • Hartwig, J. F. Organotransition Metal Chemistry, from Bonding to Catalysis. University Science Books, 2010.

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.1998 , 37, 3387-3388.

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100, 3009-3066.

  • Urgaonkar, S.; Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. J. Org. Chem.2004 , 69, 9135-9138.

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31, 805-818.

  • Zhao, F.; Bhanage, B. M.; Shirai, M.; Arai, M. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry2000 , 6, 843-848.

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Torborg, C.; Beller, M. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angew. Chem. Int. Ed.2009 , 48, 3012-3031.

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922.

  • PubChem. 1-Iodo-3,5-dimethoxybenzene. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Buchwald, S. L.; Mauger, C. M.; Mignani, G. A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Halides. J. Am. Chem. Soc.1996 , 118, 9470-9471.

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. C. R. Acad. Sci. Paris1900 , 130, 1322-1324.

  • CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.

  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol - MDPI. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. [Link]

  • New process for the preparation of 3,5-dihydroxy-1-pentylbenzene - ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC - NIH. [Link]

  • Iodobenzene - Solubility of Things. [Link]

Sources

Validation & Comparative

influence of methoxy group position on the reactivity of iodinated dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For: Senior Synthetic Chemists & Process Development Scientists

The reactivity of iodinated dimethoxybenzenes is governed by a critical trade-off between nucleophilicity (stabilizing high-oxidation states) and electrophilicity (facilitating oxidative addition). This guide compares three distinct isomers:

  • Isomer A: 1-iodo-3,5-dimethoxybenzene (Meta - Electronically Activated for Cross-Coupling)

  • Isomer B: 1-iodo-2,5-dimethoxybenzene (Ortho/Para - Sterically Hindered, Electron Rich)

  • Isomer C: 1-iodo-3,4-dimethoxybenzene (Meta/Para - Balanced Electronic Profile)

Key Insight: While Isomer A is the superior candidate for Palladium-catalyzed cross-coupling reactions due to lower steric hindrance and inductive activation, Isomer B and Isomer C are significantly superior precursors for generating Hypervalent Iodine (III) reagents, as their electron-donating capacity stabilizes the iodine center during oxidation.

Part 1: The Electronic & Steric Landscape[1][2][3]

To optimize reaction conditions, one must understand the causality of the methoxy group's position relative to the iodine atom.

Electronic Effects (Hammett Principles)

The methoxy (-OMe) group exerts two opposing forces:

  • Inductive Withdrawal (-I): Through the sigma bond, oxygen pulls electron density, making the ring slightly electron-poor. This effect decays rapidly with distance.

  • Resonance Donation (+R): Through pi-orbital overlap, oxygen pushes electron density into the ring at ortho and para positions.

  • In Isomer A (3,5-dimethoxy): The -OMe groups are meta to the iodine. Resonance donation cannot effectively reach the carbon bearing the iodine. The inductive withdrawal dominates, making the C-I bond more polarized and susceptible to oxidative addition by Pd(0).

  • In Isomer B (2,5-dimethoxy): The para-OMe strongly donates into the C-I bond, increasing bond order (double-bond character) and making oxidative addition kinetically slower.

  • In Isomer C (3,4-dimethoxy): Similar to Isomer B, the para-OMe deactivates the C-I bond toward Pd insertion, though it lacks the ortho-steric hindrance of Isomer B.

Steric Effects (The Ortho Problem)

Isomer B (2,5-dimethoxy) possesses a methoxy group ortho to the iodine. This creates significant steric bulk, hindering the approach of large phosphine ligands (like PPh3 or SPhos) required for the catalytic cycle. This necessitates the use of specialized ligands or higher temperatures.

Part 2: Comparative Reactivity Profiles

Scenario A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: C-C bond formation with phenylboronic acid.

FeatureIsomer A (3,5-OMe)Isomer B (2,5-OMe)Isomer C (3,4-OMe)
Oxidative Addition Rate Fast (Inductively activated)Slow (Resonance deactivated + Steric block)Medium (Resonance deactivated)
Ligand Requirement Standard (PPh3)Bulky/Electron-Rich (e.g., SPhos, XPhos)Standard or Bidentate (dppf)
Rec. Temp 40-60 °C80-100 °C60-80 °C
Yield (Standard Cond.) >95%40-60% (Incomplete conversion common)85-90%
Scenario B: Hypervalent Iodine(III) Synthesis

Objective: Oxidation to [Hydroxy(tosyloxy)iodo]arene (HTIB / Koser's Reagent analog).

FeatureIsomer A (3,5-OMe)Isomer B (2,5-OMe)Isomer C (3,4-OMe)
Oxidation Potential High (Harder to oxidize)Low (Easier to oxidize)Low (Easier to oxidize)
Stability of I(III) Lower (Lacks resonance stabilization)High (Para-OMe stabilizes positive charge)High (Para-OMe stabilizes positive charge)
Reaction Time Slow (>12 h)Fast (2-4 h)Fast (2-4 h)

Part 3: Visualization of Mechanisms

Mechanistic Causality Diagram

The following diagram illustrates how the position of the methoxy group dictates the preferred reaction pathway (Cross-coupling vs. Oxidation).

ReactivityLandscape Substrate Iodinated Dimethoxybenzene Pos_Meta Meta-Substitution (3,5-isomer) Substrate->Pos_Meta Pos_Para Para/Ortho-Substitution (2,5 or 3,4-isomer) Substrate->Pos_Para Effect_Ind Dominant Inductive Withdrawal (-I) Pos_Meta->Effect_Ind No resonance overlap Effect_Res Dominant Resonance Donation (+R) Pos_Para->Effect_Res Orbital overlap CI_Bond C-I Bond Polarized/Weakened Effect_Ind->CI_Bond I_Center Iodine Center Electron Rich Effect_Res->I_Center Outcome_Suzuki Facilitates Pd(0) Oxidative Addition (Good for Suzuki) CI_Bond->Outcome_Suzuki Outcome_Hyper Facilitates Oxidation to I(III) (Good for Hypervalent) I_Center->Outcome_Hyper

Figure 1: Mechanistic divergence based on methoxy substitution patterns. Meta-substitution favors C-I bond breaking (Suzuki), while Para-substitution favors Iodine oxidation.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Suzuki Coupling for Sterically Hindered Substrates (Isomer B)

Rationale: Standard conditions fail for 1-iodo-2,5-dimethoxybenzene due to the ortho-effect. We utilize SPhos , a Buchwald ligand that provides both steric bulk (to enforce reductive elimination) and electron richness (to facilitate oxidative addition despite the substrate's deactivation).

Materials:

  • 1-iodo-2,5-dimethoxybenzene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • K3PO4 (2.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1)

Workflow:

  • Pre-complexation (Critical): Charge a dry Schlenk tube with Pd(OAc)2 and SPhos. Add dry Toluene (2 mL/mmol). Stir at RT for 15 mins. Validation: Solution should turn from orange to pale yellow/clear, indicating active L-Pd(0) formation.

  • Substrate Addition: Add the aryl iodide, boronic acid, and K3PO4.

  • Degassing: Sparge with Argon for 10 mins. Why? Oxygen kills the active Pd(0) species, which is crucial for this hindered substrate.

  • Reaction: Heat to 100°C for 12 hours.

  • Monitor: Check TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting iodide (Rf ~0.6) and appearance of the biaryl (Rf ~0.4).

Protocol B: Synthesis of Hypervalent Iodine (Isomer C)

Rationale: 1-iodo-3,4-dimethoxybenzene is used here. The electron-rich ring stabilizes the resulting iodonium species, preventing decomposition.

Materials:

  • 1-iodo-3,4-dimethoxybenzene (1.0 equiv)

  • Oxone® (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H2O) (2.0 equiv)

  • Solvent: Acetonitrile/Water (1:1)

Workflow:

  • Dissolution: Dissolve the aryl iodide in Acetonitrile.

  • Acidification: Add TsOH and water. Stir to ensure homogeneity.

  • Oxidation: Add Oxone in portions over 10 minutes at RT. Caution: Exothermic.

  • Precipitation: Stir for 4 hours. The product, [hydroxy(tosyloxy)iodo]-3,4-dimethoxybenzene, often precipitates directly or requires concentration.

  • Validation: 1H NMR will show a characteristic downfield shift of the aromatic protons ortho to the iodine (approx +0.5 to +1.0 ppm shift relative to starting material) due to the highly electron-withdrawing nature of the I(III) center.

Part 5: Experimental Workflow Visualization

ExperimentalWorkflow Start Start: 1-iodo-2,5-dimethoxybenzene Step1 Ligand Choice: Must use SPhos or XPhos (Overcome Ortho-Sterics) Start->Step1 Step2 Catalyst Activation: Pd(OAc)2 + Ligand in Toluene (15 min Pre-stir) Step1->Step2 Step3 Reaction: 100°C, 12h, K3PO4 base Step2->Step3 Check QC Check: TLC/GC-MS (Is SM consumed?) Step3->Check Success Isolate Biaryl Product Check->Success Yes Fail Troubleshoot: Increase Temp or Switch to Buchwald G3 Precatalyst Check->Fail No

Figure 2: Decision tree and workflow for the Suzuki coupling of the sterically hindered 2,5-isomer.

References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Authoritative text on oxidative addition mechanisms and electronic effects).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Yusubov, M. S., & Zhdankin, V. V. (2015). Hypervalent Iodine Reagents and Catalysts in Organic Synthesis. Chemical Reviews, 115(16), 8600–8676. (Definitive review on I(III) stability and synthesis). Link

  • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols, 2, 3115–3121. (Source for SPhos protocols). Link

  • Doyle, A. G., et al. (2023). Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition. Journal of the American Chemical Society. (Recent insights into steric/electronic modeling of oxidative addition). Link

validating the structure of 1-Iodo-3,5-dimethoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Symmetry Challenge

In medicinal chemistry, the 3,5-dimethoxybenzene moiety (resorcinol dimethyl ether core) is a privileged scaffold, appearing frequently in cannabinoids (e.g., Cannabidivarin), stilbenoids (e.g., Pterostilbene), and biaryl antitumor agents.[1] The primary gateway to these targets is 1-iodo-3,5-dimethoxybenzene .[1]

However, validating this specific isomer and its downstream derivatives presents a unique challenge: Regiochemical Ambiguity .[1]

Direct electrophilic iodination of 1,3-dimethoxybenzene preferentially yields the 4-iodo isomer (1-iodo-2,4-dimethoxybenzene) due to the ortho/para directing effects of the methoxy groups.[1] Obtaining the 1-iodo-3,5- pattern usually requires indirect methods (e.g., Sandmeyer reaction from 3,5-dimethoxyaniline).[1] Consequently, researchers often unknowingly carry forward the wrong regioisomer.[1]

This guide compares the three primary analytical methodologies for validating this scaffold—NMR Spectroscopy , High-Resolution Mass Spectrometry (HRMS) , and X-Ray Crystallography —ranking them by their ability to resolve the specific "Symmetry Trap" inherent to this molecule.

Comparative Analysis of Validation Methods

The following matrix evaluates analytical techniques based on their ability to distinguish the target 1-iodo-3,5-dimethoxybenzene (Symmetric) from its common impurity 1-iodo-2,4-dimethoxybenzene (Asymmetric).

Table 1: Analytical Performance Matrix
FeatureMethod A: 1D 1H/13C NMR Method B: 2D NMR (HMBC/NOESY) Method C: HRMS (ESI/EI) Method D:[1] X-Ray Crystallography
Primary Utility Routine Purity & Symmetry CheckSpatial Connectivity & RegiochemistryElemental Composition & Halogen CountAbsolute Configuration
Symmetry Detection High (Distinct 2:1 proton ratio)Very High (Correlations confirm substitution)None (Isomers have identical mass)Absolute
Sample Requirement ~5-10 mg~20-50 mg< 1 mgSingle Crystal (Hard to grow)
Time to Result 10 Minutes1-4 Hours15 MinutesDays to Weeks
Cost Efficiency HighModerateHighLow
Verdict The Workhorse (First Line) The Problem Solver Confirmation Only The Last Resort

Deep Dive: The "Symmetry Rule" in NMR

The most efficient way to validate 1-iodo-3,5-dimethoxybenzene derivatives is by exploiting the molecule's


 axis of symmetry.[1]
The Target: 1-Iodo-3,5-dimethoxybenzene[1][2]
  • Symmetry: The molecule has a plane of symmetry passing through the Iodine and C-1/C-4.[1]

  • 1H NMR Pattern:

    • Protons at C2 and C6: Equivalent. They appear as a doublet (

      
       Hz) due to meta-coupling with H4.[1]
      
    • Proton at C4: Unique. Appears as a triplet (

      
       Hz) due to coupling with H2 and H6.[1]
      
    • Integration Ratio: 2:1 (H2/6 : H4).[1]

  • Key Shift: The H4 proton is shielded by two ortho-methoxy groups, typically appearing upfield (

    
     ppm) compared to H2/6 (
    
    
    
    ppm).[1]
The Impurity: 1-Iodo-2,4-dimethoxybenzene[1]
  • Symmetry: None.

  • 1H NMR Pattern: Three distinct aromatic signals.[1][2][3]

    • H3 (singlet-like or small doublet).[1]

    • H5 (doublet of doublets).

    • H6 (doublet,

      
       Hz, ortho coupling).[1]
      
  • The "Tell": The presence of a large ortho-coupling constant (

    
     Hz) immediately disqualifies the 3,5-substitution pattern.
    
Experimental Insight: NOESY Validation

For complex derivatives where peaks overlap:

  • Run a 1D NOESY .

  • Irradiate the Methoxy signal (

    
     ppm).[1]
    
  • Target Response: Enhancement of three aromatic protons (H2, H4, H6) indicates the OMe groups are distributed at 3,5 positions flanking all aromatic protons.[1]

  • Impurity Response: Enhancement of only two protons (H3, H5) indicates the 2,4-pattern where H6 is isolated from the methoxy groups.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for validating the structure, starting from the synthesis method.

ValidationLogic Start Start: Synthesis of 1-Iodo-3,5-dimethoxybenzene Method Method Used? Start->Method Direct Direct Iodination (I2/AgSO4) Method->Direct High Risk Sandmeyer Sandmeyer Reaction (from 3,5-dimethoxyaniline) Method->Sandmeyer Preferred Analysis 1H NMR Analysis (Aromatic Region) Direct->Analysis Sandmeyer->Analysis PatternA Pattern A: 3 Distinct Signals One J > 8.0 Hz Analysis->PatternA PatternB Pattern B: 2 Signals (2:1 Ratio) Only Meta Coupling (J ~2.3 Hz) Analysis->PatternB ConclusionFail REJECT: 1-Iodo-2,4-isomer PatternA->ConclusionFail ConclusionPass PASS: 1-Iodo-3,5-isomer PatternB->ConclusionPass NextStep Next: Suzuki Coupling (Derivative Synthesis) ConclusionPass->NextStep

Figure 1: Decision tree for structural validation based on synthesis origin and NMR coupling constants.

Experimental Protocol: Synthesis & Validation Workflow

This protocol describes the synthesis of a 3,5-dimethoxybiphenyl derivative via Suzuki coupling.[1] This reaction is chosen because it tests the integrity of the Carbon-Iodine bond and the stability of the methoxy groups.

Step 1: Synthesis of 1-Iodo-3,5-dimethoxybenzene (Sandmeyer Route)

Note: This route is preferred over direct iodination to guarantee regiochemistry.[1]

  • Diazotization: Dissolve 3,5-dimethoxyaniline (15.3 g, 100 mmol) in 12 M HCl (100 mL) and crushed ice. Maintain temperature at -5°C.

  • Add

    
     (8.4 g in 40 mL 
    
    
    
    ) dropwise. Stir for 1 hour at 0°C.
  • Iodination: Pour the diazonium salt solution into a stirred solution of KI (83 g) in water (200 mL).

  • Workup: Allow to warm to room temperature (evolution of

    
     gas). Extract with Ethyl Acetate (
    
    
    
    mL).[1] Wash with 10%
    
    
    (to remove iodine color) and brine.[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc 95:5).

Step 2: Validation of the Intermediate[5]
  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    6.85 (d,
    
    
    Hz, 2H, H-2/6), 6.40 (t,
    
    
    Hz, 1H, H-4), 3.78 (s, 6H, OMe).[1]
  • Criterion: If H-2/6 appears as a doublet of doublets or if

    
     Hz, reject the batch.
    
Step 3: Derivatization (Suzuki Coupling)

To prove the scaffold utility, we convert the iodide to 3,5-dimethoxybiphenyl .

  • Reagents: Combine 1-iodo-3,5-dimethoxybenzene (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (3 mol%), and 
    
    
    
    (2.0 eq) in Toluene/Ethanol/Water (4:1:1).
  • Reaction: Reflux at 90°C for 4 hours under Argon.

  • Validation of Product:

    • The symmetry must be preserved.[1] The 3,5-dimethoxy ring protons will shift but must retain the 2:1 ratio and small meta-coupling constants.[1]

    • HRMS: Confirm loss of Iodine and gain of Phenyl group (

      
      ).
      

Diagram: The Suzuki Validation Pathway

SuzukiPathway Reactants 1-Iodo-3,5-dimethoxybenzene + Ph-B(OH)2 Catalyst Pd(PPh3)4 K2CO3, 90°C Reactants->Catalyst Intermediate Oxidative Addition (Ar-Pd-I) Catalyst->Intermediate Product 3,5-Dimethoxybiphenyl Intermediate->Product Check Validation Point: Did Symmetry Survive? Product->Check

Figure 2: Reaction pathway for derivatization, highlighting the final symmetry check.

Troubleshooting & FAQs

Q: My NMR shows a singlet at 7.26 ppm that integrates poorly. A: This is likely Chloroform (


).[1] In 3,5-dimethoxy derivatives, the aromatic protons are electron-rich and upfield (6.3–6.8 ppm).[1] Do not confuse solvent peaks with your product.[1]

Q: I see a complex multiplet around 6.5–6.7 ppm instead of clean triplets/doublets. A: You likely have a mixture of the 3,5-isomer and the 2,4-isomer. This happens if the starting material (3,5-dimethoxyaniline) was contaminated or if you attempted direct iodination of 1,3-dimethoxybenzene.[1] Purification by standard silica chromatography is difficult due to similar polarity; recrystallization is recommended.[1]

Q: Can I use IR for validation? A: IR is insufficient for distinguishing regioisomers in this case. Both isomers show C-H stretches and C-O stretches (1150 cm⁻¹) that are virtually identical.[1] Rely on NMR.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 640179, 1-Iodo-3,5-dimethoxybenzene. Retrieved from [Link]

  • Xue, L. P., & Qin, J. H. (2009).[1][4] 2-Iodo-1,3-dimethoxybenzene (Crystal Structure of the Isomer). Acta Crystallographica Section E. Retrieved from [Link]

  • Lucas, H. J., & Kennedy, E. R. (1939).[1] Iodination of isomeric dimethoxybenzenes. Organic Syntheses, Coll. Vol. 2, p. 351.[1] (Classical reference for Sandmeyer methodology).[1]

Sources

A Comparative Mechanistic Guide to the Oxidative Addition of 1-Iodo-3,5-dimethoxybenzene to Palladium(0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Oxidative Addition in Catalysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The generally accepted catalytic cycle for these transformations commences with the oxidative addition of an organic halide to a coordinatively unsaturated Pd(0) species. This step involves the cleavage of the carbon-halide bond and the formation of a new organopalladium(II) complex. The electronic and steric properties of both the aryl halide and the ancillary ligands on the palladium center profoundly influence the rate and mechanism of this oxidative addition, which is often the rate-determining step of the overall catalytic cycle.[1]

The substrate of focus, 1-iodo-3,5-dimethoxybenzene, is an electron-rich aryl iodide. The two methoxy groups at the meta positions increase the electron density on the aromatic ring, which can impact the kinetics of oxidative addition. Understanding how different palladium(0) catalyst systems interact with this specific substrate is key to enhancing reaction efficiency and selectivity.

Mechanistic Pathways of Oxidative Addition

The oxidative addition of aryl halides to Pd(0) can proceed through several proposed mechanisms, primarily the concerted three-centered pathway and a stepwise SNAr-type (nucleophilic aromatic substitution) pathway. The operative mechanism is highly dependent on the nature of the aryl halide, the ligands on the palladium, and the solvent.[2][3]

  • Concerted Mechanism: This pathway involves the formation of a three-membered transition state where the palladium atom interacts with both the ipso-carbon and the iodine atom of the aryl iodide simultaneously. This is generally favored for more electron-deficient aryl halides.

  • SNAr-type Mechanism: In this stepwise process, the electron-rich Pd(0) complex first attacks the ipso-carbon of the aryl halide, forming a Meisenheimer-type intermediate, followed by the departure of the iodide. This pathway is more likely for electron-rich aryl halides and when employing highly electron-donating ligands on the palladium center.

Given the electron-donating nature of the two methoxy groups in 1-iodo-3,5-dimethoxybenzene, an SNAr-type mechanism or a concerted pathway with significant charge separation in the transition state is anticipated to be a major contributor.

Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction, highlighting the oxidative addition step.

G Pd0 Pd(0)L_n OA_intermediate [Ar-Pd(II)(I)L_n] Pd0->OA_intermediate Oxidative Addition + Ar-I Transmetalation_intermediate [Ar-Pd(II)(R)L_n] OA_intermediate->Transmetalation_intermediate Transmetalation + R-M Product Ar-R Transmetalation_intermediate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized Catalytic Cycle for Cross-Coupling.

Comparative Analysis of Ligand Effects on Oxidative Addition

The choice of ligand is paramount in tuning the reactivity of the palladium catalyst. The electronic and steric properties of the ligand directly influence the rate of oxidative addition. Here, we compare several classes of phosphine ligands and their expected performance in the oxidative addition of 1-iodo-3,5-dimethoxybenzene to Pd(0).

Ligand Properties and Their Mechanistic Implications
  • Electron-Donating Ligands: Ligands that are strong sigma-donors increase the electron density on the palladium center, making it more nucleophilic. This enhanced nucleophilicity accelerates the rate of oxidative addition, particularly for electron-rich aryl halides via an SNAr-like mechanism.

  • Steric Bulk: Sterically demanding ligands promote the dissociation of one ligand from the PdL2 or PdL3 species to generate the highly reactive, coordinatively unsaturated PdL species, which is often the active catalyst in the oxidative addition step. However, excessive steric bulk can also hinder the approach of the aryl halide to the metal center.

The following diagram illustrates the relationship between ligand properties and the generation of the active catalytic species.

G PdL2 L₂Pd(0) (14e⁻) PdL LPd(0) (12e⁻) PdL2->PdL - L (Steric Bulk) ArPdIL ArPd(I)L PdL2->ArPdIL + Ar-I (Associative Pathway) PdL->ArPdIL + Ar-I (Oxidative Addition)

Caption: Ligand Dissociation and Oxidative Addition Pathways.

Comparison of Common Ligand Classes
Ligand ClassRepresentative Ligand(s)Key PropertiesExpected Performance with 1-Iodo-3,5-dimethoxybenzene
Simple Triarylphosphines Triphenylphosphine (PPh₃)Moderately electron-donating, moderate steric bulk.Baseline reactivity. The reaction is expected to proceed at a moderate rate. PPh₃-ligated Pd(0) complexes are well-characterized and serve as a good starting point for comparison.[4]
Buchwald-type Biarylphosphines SPhos, XPhosHighly electron-donating, sterically bulky.High Reactivity. The strong electron-donating ability of these ligands will significantly enhance the nucleophilicity of the Pd(0) center, accelerating the oxidative addition to the electron-rich 1-iodo-3,5-dimethoxybenzene. The steric bulk promotes the formation of the highly reactive monoligated Pd(0) species.[5][6]
Josiphos-type Ferrocenylphosphines (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineElectron-rich, sterically demanding, chiral backbone.High Reactivity. Similar to Buchwald ligands, the electron-rich nature of Josiphos ligands is expected to facilitate the oxidative addition. The specific stereochemistry of the Josiphos ligand can also influence the geometry of the transition state, though this is often more critical for asymmetric transformations.
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong σ-donors, sterically bulky.Very High Reactivity. NHCs are among the most strongly electron-donating ligands, which should lead to very fast rates of oxidative addition with electron-rich aryl iodides. Their steric bulk also favors the formation of monoligated active species.

Experimental Protocols for Mechanistic Studies

To empirically determine the kinetics and mechanism of the oxidative addition of 1-iodo-3,5-dimethoxybenzene to a specific Pd(0) complex, the following experimental protocols can be adapted.

Preparation of a Pd(0) Precursor: Bis(triphenylphosphine)palladium(0)

A common method to generate a Pd(0) species in situ is the reduction of a Pd(II) salt in the presence of the desired ligand. For example, PdCl₂(PPh₃)₂ can be reduced to Pd(0)(PPh₃)ₓ.

Materials:

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Hydrazine hydrate

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve PdCl₂(PPh₃)₂ and two additional equivalents of PPh₃ in the anhydrous solvent in a Schlenk flask.

  • Slowly add a slight excess of hydrazine hydrate to the stirred solution.

  • The reaction mixture will typically change color as the Pd(II) is reduced to Pd(0).

  • The resulting solution of the Pd(0) complex can be used directly for kinetic studies.

Kinetic Monitoring by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for monitoring the progress of the reaction, as the chemical shifts of the phosphorus atoms in the free ligand, the Pd(0) complex, and the oxidative addition product are typically distinct.

Procedure:

  • In an NMR tube equipped with a J. Young valve, prepare a solution of the in situ generated Pd(0) complex in a deuterated, degassed solvent (e.g., THF-d₈).

  • Acquire an initial ³¹P NMR spectrum to determine the chemical shift of the starting Pd(0) complex.

  • Inject a solution of 1-iodo-3,5-dimethoxybenzene (typically in large excess to ensure pseudo-first-order conditions) into the NMR tube at a constant temperature.

  • Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting Pd(0) complex and the oxidative addition product over time.

  • Plot the natural logarithm of the concentration of the starting material versus time. A linear plot indicates pseudo-first-order kinetics, and the rate constant can be determined from the slope.

Kinetic Monitoring by UV-Vis Spectroscopy

If the Pd(0) complex and the oxidative addition product have distinct absorption spectra, UV-Vis spectroscopy can be a convenient method for continuous monitoring of the reaction.

Procedure:

  • In a cuvette, prepare a dilute solution of the in situ generated Pd(0) complex in an appropriate solvent.

  • Record the initial UV-Vis spectrum.

  • Inject a solution of 1-iodo-3,5-dimethoxybenzene into the cuvette and start the kinetic measurement.

  • Monitor the change in absorbance at a wavelength where the difference between the starting material and product is maximal.

  • The kinetic data can be analyzed similarly to the NMR data to determine the rate constant.

Conclusion and Future Outlook

The oxidative addition of 1-iodo-3,5-dimethoxybenzene to Pd(0) is a critical step in the synthesis of a wide range of valuable molecules. The choice of ancillary ligand on the palladium center is the most crucial parameter for controlling the rate and efficiency of this transformation. Electron-rich and sterically bulky ligands, such as the Buchwald-type biarylphosphines and N-heterocyclic carbenes, are predicted to offer superior performance for this electron-rich aryl iodide compared to less donating ligands like triphenylphosphine.

The experimental protocols outlined provide a framework for researchers to conduct their own mechanistic studies, allowing for the rational selection of catalyst systems tailored to their specific synthetic needs. Further investigations could involve computational studies (e.g., DFT) to precisely model the transition states with different ligands and to further elucidate the subtle electronic and steric effects that govern this fundamental organometallic reaction.

References

  • Kegl, T. (2017). Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. Dalton Transactions. [Link]

  • Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. [Link]

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. ChemRxiv. [Link]

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]

  • Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PubMed. [Link]

  • Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. ACS Publications. [Link]

  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. [Link]

  • Viable Pathways for the Oxidative Addition of Iodobenzene to Palladium(0)-Triphenylphosphine-Carbonyl Complexes: a Theoretical Study. ResearchGate. [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health. [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

  • Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant. ResearchGate. [Link]

  • Kinetics of the oxidative addition of PhI with the palladium(0) complex... ResearchGate. [Link]

  • Supplementary Materials for Dinuclear Pd(I) Complexes – Solely Precatalysts? Demonstration of Direct Reactivity of a Pd(I) Dimer with an Aryl Iodide. The Royal Society of Chemistry. [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. [Link]

  • Large 31P-NMR enhancements in liquid state dynamic nuclear polarization through radical/target molecule non-covalent interaction. MPG.PuRe. [Link]

  • Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and... The Doyle Group - UCLA. [Link]

  • Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. Dalton Transactions (RSC Publishing). [Link]

  • Improved on-line benchtop 31P NMR reaction monitoring via multi resonance SHARPER. White Rose Research Online. [Link]

  • Salt-Enhanced Oxidative Addition of Iodobenzene to Pd: an Inter-play Between Cation, Anion and Pd-Pd Cooperative Effects. ChemRxiv. [Link]

  • Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. Europe PMC. [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. National Institutes of Health. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Reaction profiles computed for the oxidative addition of iodobenzene to... ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Iodo-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Risk Philosophy

From the Desk of the Senior Application Scientist:

Handling 1-Iodo-3,5-dimethoxybenzene requires a shift in mindset from "compliance" to "contamination control." While this compound—a functionalized aryl iodide used frequently in Suzuki and Sonogashira cross-couplings—is not an acute lethal toxin, it presents specific hazards regarding particulate migration and contact dermatitis.

Effective safety protocols here serve a dual purpose:

  • Biologic Safety: Protecting the operator from cumulative halogenated organic exposure.

  • Data Integrity: Preventing cross-contamination. Aryl iodides are highly reactive intermediates; even trace amounts carried on PPE to other areas of the lab can compromise sensitive catalytic cycles in parallel experiments.

This guide provides a logistical framework for handling this compound, moving beyond the generic SDS to field-proven laboratory practices.

Hazard Identification & Logic

To select the correct PPE, we must understand the enemy. 1-Iodo-3,5-dimethoxybenzene (CAS: 25245-34-5) generally presents as a solid powder.

Hazard ClassH-CodeOperational Implication
Skin Irritation H315The compound is lipophilic (due to methoxy groups) and can penetrate dermal layers, causing sensitization.
Eye Irritation H319Fine dust particles are abrasive and chemically reactive with mucous membranes.
STOT-SE (Respiratory) H335Inhalation of dust triggers mucosal inflammation.
Light Sensitivity N/AIodides degrade under light, releasing free iodine (

), which is corrosive. Degraded samples pose higher risks.

The PPE Barrier System

Do not rely on generic "lab safety" rules. Use this targeted barrier system designed for halogenated aromatics.

A. Hand Protection: The "Double-Glove" Protocol

Recommendation: Nitrile (primary) over Nitrile (secondary).

  • Why: Latex provides poor resistance to the organic solvents (DCM, THF) often used to dissolve this compound. While the solid itself is slow to permeate, the solution is the high-risk vector.

  • Specifications:

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/blue) to act as a breach indicator.

    • Outer Glove: 5-8 mil Nitrile (Standard purple/blue).

    • Technique: Change outer gloves immediately after weighing or if solvent splash occurs.

B. Ocular & Respiratory Defense

Recommendation: Chemical Splash Goggles + Fume Hood (Primary).

  • Logic: Safety glasses with side shields are insufficient for fine powders. Electrostatic forces can cause aryl iodide dust to cling to surfaces and drift around side shields. Goggles form a seal.

  • Respiratory:

    • Primary: All handling must occur inside a certified chemical fume hood operating at 80-100 fpm face velocity.

    • Secondary (Emergency/Spill): N95 particulate respirator (minimum) or P100 half-mask if outside containment.

C. Body Shielding

Recommendation: High-neck synthetic lab coat (buttoned to top) + Closed-toe leather/composite shoes.

  • Why: Cotton absorbs organic liquids and holds them against the skin. Synthetic blends (poly-cotton) or Tyvek sleeves offer better transient repellency against the solvents used with this reagent.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling 1-Iodo-3,5-dimethoxybenzene, prioritizing engineering controls over PPE.

SafetyLogic Start Task: Handle 1-Iodo-3,5-dimethoxybenzene StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing Solution Solution (Dissolved) StateCheck->Solution Reaction/Workup Controls_Solid Hazard: Dust Inhalation Control: Static-Free Spatula + Low Airflow Hood Solid->Controls_Solid Controls_Soln Hazard: Dermal Permeation Control: Double Nitrile + Splash Guard Solution->Controls_Soln Action Execute Transfer Controls_Solid->Action Controls_Soln->Action Disposal Disposal: Halogenated Waste Action->Disposal

Figure 1: Operational decision matrix distinguishing hazards between solid-state handling (dust focus) and solution-state handling (permeation focus).

Step-by-Step Operational Protocols

Phase 1: Weighing & Transfer (Solid State)

The highest risk of inhalation exposure occurs here.

  • Engineering Setup: Place the balance inside the fume hood. If the balance is external, use a powder funnel and a pre-tared vial to minimize open-air transfer time.

  • Static Control: Aryl iodides can be static-prone. Use an anti-static gun or polonium strip near the balance to prevent "jumping" powder.

  • The Transfer:

    • Don fresh outer gloves.

    • Use a disposable spatula (avoid metal reuse to prevent cross-contamination).

    • Transfer slowly to minimize dust cloud generation.

    • Self-Validation: Wipe the area around the balance with a wet Kimwipe immediately after. If the wipe turns yellow/brown over time (iodine liberation), your technique was sloppy.

Phase 2: Reaction Setup (Solution State)

The highest risk of dermal exposure occurs here.

  • Solvent Choice: When dissolving in DCM or THF, recognize that these solvents permeate nitrile in <5 minutes.

  • Technique:

    • Add solvent to the solid (never solid to boiling solvent).

    • Keep the vial/flask closed whenever possible.

    • If a drop lands on your glove, do not wipe it . Remove the glove immediately, wash hands, and re-glove.

Phase 3: Disposal & Cleanup
  • Segregation: This compound contains Iodine. It must go into the Halogenated Organic Waste stream. Do not mix with non-halogenated solvents, as this complicates incineration protocols.

  • Decontamination:

    • Wash all glassware with acetone, then a dilute sodium thiosulfate solution (to reduce any free iodine), then water.

    • Dispose of the initial acetone wash as halogenated waste.

Emergency Response Workflow

In the event of exposure, immediate action supersedes paperwork. Follow this physiological logic:

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Remove Clothing 2. Wash 15 mins (Soap/Water) 3. No Scrubbing Skin->Act_Skin Act_Eye 1. Flush 15 mins 2. Lift Eyelids 3. Seek Medical Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Artificial Respiration if needed Inhale->Act_Inhale Report Report to EHS / Medical Act_Skin->Report Act_Eye->Report Act_Inhale->Report

Figure 2: Immediate response triage for exposure events. Note that scrubbing skin is discouraged as it may increase dermal perfusion.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 277704, 1-Iodo-3,5-dimethoxybenzene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.